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  • Product: N-(4-acetylphenyl)benzamide
  • CAS: 5237-29-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(4-acetylphenyl)benzamide from 4-aminoacetophenone

This guide provides a comprehensive overview of the synthesis of N-(4-acetylphenyl)benzamide, a valuable compound in medicinal chemistry and materials science. We will delve into the core chemical principles, provide a d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis of N-(4-acetylphenyl)benzamide, a valuable compound in medicinal chemistry and materials science. We will delve into the core chemical principles, provide a detailed experimental protocol, and discuss the necessary analytical techniques for product verification. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Foundational Principles: The Schotten-Baumann Reaction

The synthesis of N-(4-acetylphenyl)benzamide from 4-aminoacetophenone and benzoyl chloride is a classic example of the Schotten-Baumann reaction.[1][2] This method is widely used for the formation of amides from amines and acyl chlorides.[3][4] The reaction is typically carried out in a two-phase system, consisting of an organic solvent and an aqueous basic solution.[2]

The key to the success of the Schotten-Baumann reaction lies in the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[3] This is crucial for two reasons:

  • Preventing Amine Protonation: The amine starting material is itself a base and would react with the generated HCl. This would form an ammonium salt, rendering the amine unreactive towards the acyl chloride and halting the desired reaction.[5]

  • Driving the Equilibrium: By neutralizing the HCl, the equilibrium of the reaction is shifted towards the formation of the amide product.[3]

The overall reaction proceeds via a nucleophilic acyl substitution mechanism.[4][6] The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[6][7] This is followed by the elimination of a chloride ion to form the stable amide bond.[5][7]

Visualizing the Synthesis

To better understand the process, let's visualize the key steps involved in the synthesis.

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the nucleophilic acyl substitution.

Schotten-Baumann Reaction Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination cluster_2 Neutralization 4-aminoacetophenone 4-Aminoacetophenone tetrahedral_intermediate Tetrahedral Intermediate 4-aminoacetophenone->tetrahedral_intermediate Attacks carbonyl carbon benzoyl_chloride Benzoyl Chloride benzoyl_chloride->tetrahedral_intermediate protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton transfer N-acetylphenylbenzamide N-(4-acetylphenyl)benzamide protonated_intermediate->N-acetylphenylbenzamide Chloride elimination HCl HCl protonated_intermediate->HCl NaOH NaOH NaCl NaCl H2O H₂O HClNaOH HClNaOH NaClH2O NaClH2O HClNaOH->NaClH2O

Caption: Mechanism of N-(4-acetylphenyl)benzamide Synthesis.

Experimental Workflow

The following flowchart outlines the general experimental procedure for the synthesis.

Experimental Workflow Start Start Dissolve_Amine Dissolve 4-aminoacetophenone in an organic solvent Start->Dissolve_Amine Prepare_Base Prepare aqueous NaOH solution Dissolve_Amine->Prepare_Base Cool_Reaction Cool amine solution to 0-5 °C Prepare_Base->Cool_Reaction Add_Reagents Simultaneously add benzoyl chloride and NaOH solution Cool_Reaction->Add_Reagents Stir_Reaction Stir at room temperature Add_Reagents->Stir_Reaction Workup Aqueous Workup (Acid/Base Washes) Stir_Reaction->Workup Dry_and_Concentrate Dry organic layer and remove solvent Workup->Dry_and_Concentrate Purification Purify by recrystallization Dry_and_Concentrate->Purification Characterization Characterize product (NMR, IR, MP) Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Synthesis.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of N-(4-acetylphenyl)benzamide.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
4-AminoacetophenoneC₈H₉NO135.161.35 g (10 mmol)
Benzoyl ChlorideC₇H₅ClO140.571.2 mL (10.3 mmol)
Sodium HydroxideNaOH40.000.8 g (20 mmol)
DichloromethaneCH₂Cl₂84.9350 mL
Deionized WaterH₂O18.02As needed
1 M Hydrochloric AcidHCl36.46As needed
Saturated Sodium BicarbonateNaHCO₃84.01As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
EthanolC₂H₅OH46.07For recrystallization
Procedure
  • Dissolution of Amine: In a 250 mL Erlenmeyer flask, dissolve 1.35 g of 4-aminoacetophenone in 50 mL of dichloromethane.

  • Preparation of Base: In a separate beaker, dissolve 0.8 g of sodium hydroxide in 20 mL of deionized water.

  • Reaction Setup: Place the flask containing the 4-aminoacetophenone solution in an ice bath and begin stirring with a magnetic stir bar.

  • Addition of Reagents: Slowly and simultaneously add the benzoyl chloride and the sodium hydroxide solution to the stirred amine solution over a period of 10-15 minutes. Ensure the temperature of the reaction mixture does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 20 mL of 1 M hydrochloric acid to remove any unreacted amine.

    • Wash with 20 mL of deionized water.

    • Wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with 20 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask and allow it to sit for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol.[8] Dissolve the solid in the boiling solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[8] Collect the purified crystals by vacuum filtration.

Product Characterization

To confirm the successful synthesis of N-(4-acetylphenyl)benzamide, it is essential to characterize the product using various analytical techniques.

Melting Point

The melting point of the purified product should be determined and compared to the literature value. A sharp melting point close to the expected value is an indication of high purity. The reported melting point for N-(4-acetylphenyl)benzamide is in the range of 169°C.[9]

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group, including an N-H stretch (around 3300 cm⁻¹) and a C=O stretch (around 1650 cm⁻¹). The spectrum will also show a C=O stretch for the acetyl group (around 1680 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Expect to see signals for the aromatic protons, the N-H proton (which may be a broad singlet), and the methyl protons of the acetyl group (a singlet around 2.5 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the amide and acetyl groups, as well as the aromatic carbons.

Spectral data for N-(4-acetylphenyl)benzamide can be found in public databases such as PubChem.[10]

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Benzoyl Chloride: This compound is corrosive, a lachrymator, and reacts with water.[11][12][13][14] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[11][12]

  • 4-Aminoacetophenone: This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[15] Standard laboratory safety practices should be followed.

  • Sodium Hydroxide: This is a corrosive solid and should be handled with care to avoid skin and eye contact.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[11][12][15]

Conclusion

The synthesis of N-(4-acetylphenyl)benzamide via the Schotten-Baumann reaction is a robust and reliable method for producing this important chemical intermediate. By understanding the underlying principles of the reaction and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this compound for their various applications.

References

  • Grokipedia. Schotten–Baumann reaction.
  • BYJU'S. Features of Schotten Baumann Reaction. Published November 17, 2019.
  • Chemguide. reaction between acyl chlorides and amines - addition / elimination.
  • SATHEE JEE. Chemistry Schotten Baumann Reaction.
  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • Filo. Write a short note on the Schotten-Baumann reaction of Phenol. Published June 12, 2025.
  • Khan Academy. Amide formation from acyl chloride.
  • Chemistry Steps. Converting Amines to Amides. Published October 4, 2025.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide.
  • ACS Publications. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Published August 3, 2020.
  • EvitaChem. N-(4-acetylphenyl)-2-benzoylbenzamide.
  • SynQuest Labs. Benzoyl chloride.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2171637, N-(4-Acetylphenyl)-4-methylbenzamide.
  • Fisher Scientific. SAFETY DATA SHEET - p-Aminoacetophenone.
  • The Royal Society of Chemistry. Supporting Information - Synthesis of N-(4-acetylphenyl)benzamide.
  • Google Patents. CN102924306A - Preparation method for 4-aminoacetophenone.
  • Loba Chemie. BENZOYL CHLORIDE EXTRA PURE.
  • LASEC. MATERIAL SAFETY DATA SHEET Benzoyl chloride. Published July 28, 2005.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Reaction Chemistry & Engineering (RSC Publishing). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor.
  • International Chemical Safety Cards. ICSC 1015 - BENZOYL CHLORIDE. Published April 2000.
  • Cambridge University Press & Assessment. Schotten-Baumann Reaction.
  • SpectraBase. Benzamide, N-[4-(acetylamino)phenyl]-2-amino- - Optional[1H NMR] - Spectrum.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Stenutz. N-(4-acetylphenyl)acetamide.
  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Published March 28, 2021.
  • Benchchem. Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide.
  • The Royal Society of Chemistry. Supporting Information - N-benzylbenzamide.
  • ScienceDirect. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Published September 28, 2024.
  • University of Massachusetts Amherst. Recrystallization 2.
  • CymitQuimica. CAS 582-78-5: N-(4-Methylphenyl)benzamide.
  • Sigma-Aldrich. N-(4-ACETYL-PHENYL)-BENZAMIDE AldrichCPR.
  • ResearchGate. (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
  • Benchchem. Application Notes and Protocols for N-(4-Formylphenyl)benzamide in Materials Science.
  • The University of Queensland. N-(4-Acetylphenyl)-4-aminobenzenesulfonamide.
  • PrepChem.com. Preparation of N-(4-methylphenyl)benzamide.
  • Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.
  • ResearchGate. Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Published June 4, 2020.
  • Scribd. Benzamide Synthesis and Recrystallization.

Sources

Exploratory

Comprehensive Physicochemical Profiling of N-(4-acetylphenyl)benzamide: A Technical Guide for Preclinical Development

Executive Summary N-(4-acetylphenyl)benzamide (CAS: 5411-13-2) is a critical intermediate and bioactive scaffold in contemporary drug discovery. Characterized by its rigid benzamide core and para-substituted acetyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-acetylphenyl)benzamide (CAS: 5411-13-2) is a critical intermediate and bioactive scaffold in contemporary drug discovery. Characterized by its rigid benzamide core and para-substituted acetyl group, it serves as a foundational building block for synthesizing complex pharmacophores, including chalcones with documented antibacterial, antifungal, and anti-proliferative properties [[1]](). As a Senior Application Scientist, understanding the precise physical properties of this compound—specifically its melting point and solubility—is paramount for formulation and assay development. This whitepaper provides an authoritative analysis of these properties and outlines self-validating experimental protocols for rigorous laboratory characterization.

Fundamental Physicochemical Properties & Mechanistic Causality

To ensure reproducibility in downstream assays, baseline quantitative data must be established. Table 1 summarizes the core physical properties of the compound.

Table 1: Fundamental Chemical and Physical Properties
PropertyValue
Chemical Name N-(4-acetylphenyl)benzamide
CAS Registry Number 5411-13-2
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
Appearance White crystalline powder
Melting Point 204–206 °C

Causality Behind the Melting Point: The relatively high melting point of 204–206 °C 1 is a direct macroscopic manifestation of its strong crystalline lattice energy. At the molecular level, this is driven by two primary forces:

  • Intermolecular Hydrogen Bonding: The secondary amide group features a strong hydrogen bond donor (N-H) and acceptor (C=O). These engage in extensive intermolecular hydrogen bonding networks, locking the molecules into a highly ordered, rigid crystal lattice.

  • π−π Stacking Interactions: The presence of two aromatic rings (the benzoyl phenyl ring and the acetophenone ring) allows for parallel-displaced π−π stacking, further stabilizing the solid state.

Diagnostic Insight: Any deviation from the strict 204–206 °C range during characterization immediately indicates lattice disruptions, typically caused by solvent entrapment, unreacted starting materials, or polymorph contamination.

Causality Behind the Solubility Profile: N-(4-acetylphenyl)benzamide exhibits poor aqueous solubility, a common trait for highly lipophilic diaryl amides. The high desolvation energy required to break the strong intermolecular hydrogen bonds in the crystal lattice is not adequately compensated by water hydration. Conversely, it demonstrates excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) [[2]](). DMSO acts as a potent hydrogen bond acceptor, effectively competing with the intermolecular amide-amide bonds and dismantling the crystal lattice without requiring proton donation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems —meaning the workflow inherently includes internal checks that confirm the reliability of the output data without requiring secondary external assays.

Protocol A: Synthesis and Thermal Characterization (Melting Point)

Objective: Synthesize N-(4-acetylphenyl)benzamide and validate its structural integrity via thermal analysis.

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve p-aminoacetophenone in dichloromethane (DCM) under basic conditions (e.g., using aqueous NaOH) to neutralize the HCl generated during the reaction.

  • Acylation: Gradually add benzoyl chloride dropwise while maintaining vigorous stirring at room temperature 1. Causality: Dropwise addition prevents localized exothermic spikes that could lead to side reactions or thermal degradation of the amine.

  • In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the p-aminoacetophenone spot validates reaction completion.

  • Isolation: Filter the resulting white precipitate and wash extensively with cold distilled water to remove unreacted salts.

  • Purification: Recrystallize the crude product from hot ethanol. Causality: Ethanol provides an ideal temperature-dependent solubility gradient, dissolving the compound entirely at reflux but forcing rapid crystallization upon cooling.

  • Thermal Validation (Self-Validation Step): Subject the dried crystals to Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min. An endothermic peak strictly between 204 °C and 206 °C validates both the identity and high purity (>95%) 3 of the synthesized batch. A broadened or shifted peak automatically flags the presence of impurities.

SynthesisWorkflow A Reactants p-Aminoacetophenone + Benzoyl Chloride B Amide Coupling (DCM / NaOH, RT) A->B C IPC Validation (TLC Monitoring) B->C D Recrystallization (Hot Ethanol) C->D E Thermal Validation (DSC: 204-206 °C) D->E F Pure N-(4-acetylphenyl)benzamide E->F

Self-validating synthesis workflow of N-(4-acetylphenyl)benzamide with thermal validation.

Protocol B: Thermodynamic Solubility Profiling

Objective: Accurately determine the thermodynamic solubility of N-(4-acetylphenyl)benzamide in various solvent systems (e.g., DMSO, PBS).

Step-by-Step Methodology:

  • Saturation: Add an excess amount of N-(4-acetylphenyl)benzamide solid to a glass vial containing the target solvent.

  • Equilibration: Seal the vial and agitate in a thermostatic shaker at 37 °C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Causality: High-speed centrifugation is mandatory to pellet undissolved solid, ensuring the supernatant is completely free of micro-crystals that would otherwise artificially inflate the solubility reading.

  • Quantification: Extract and dilute the supernatant, then analyze via HPLC-UV at the compound's λmax​ .

  • Equilibrium Validation (Self-Validation Step): Repeat the sampling and HPLC analysis at 48 hours. Causality: If the concentration at 48 hours matches the 24-hour time point ( ±5% ), the system self-validates that true thermodynamic equilibrium has been reached. If the concentration increases, the initial 24-hour agitation was insufficient, and the test must be extended.

SolubilityWorkflow S1 Excess Solid Addition S2 Thermostatic Agitation (37°C, 24h) S1->S2 S3 Centrifugation (10,000 x g) S2->S3 S4 HPLC-UV Quantification (24h Time Point) S3->S4 S5 Equilibrium Validation (48h Time Point Match) S4->S5 S6 Validated Thermodynamic Solubility S5->S6

Thermodynamic solubility assessment workflow featuring a 48-hour self-validation check.

References

  • Title: Basic methanolysis of anilides. Evidence for the mechanism applying to the special case of N-methyl-4'-nitroanilides Source: acs.org URL: [Link]

Sources

Foundational

IUPAC name and molecular formula of N-(4-acetylphenyl)benzamide

As a Senior Application Scientist specializing in medicinal chemistry and synthetic workflows, I approach the evaluation of organic intermediates not merely as static structures, but as dynamic nodes in drug discovery. N...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and synthetic workflows, I approach the evaluation of organic intermediates not merely as static structures, but as dynamic nodes in drug discovery. N-(4-acetylphenyl)benzamide is a prime example of a privileged scaffold. Its unique combination of an amide linkage, aromatic systems, and a reactive acetyl group makes it an invaluable building block for synthesizing complex bioactive molecules, including chalcones and kinase inhibitors.

This technical guide provides an in-depth analysis of the chemical identity, physicochemical properties, and validated synthetic methodologies for N-(4-acetylphenyl)benzamide, bridging theoretical chemistry with bench-level execution.

Chemical Identity & Structural Nomenclature

The structural framework of this compound is defined by a central benzamide core. The IUPAC nomenclature, N-(4-acetylphenyl)benzamide , systematically maps this structure:

  • Benzamide Core: The parent structure is benzamide, consisting of a benzene ring attached to a carboxamide group.

  • N-Substitution: The nitrogen atom of the amide is substituted with a phenyl ring.

  • Para-Acetyl Group: This N-phenyl ring bears an acetyl group (–C(=O)CH3) at the 4-position (para to the amide linkage).

This specific arrangement provides a rigid, planar geometry stabilized by extensive π-conjugation, which is critical for its interaction with biological targets .

Table 1: Chemical Nomenclature & Identifiers

PropertyValue
IUPAC Name N-(4-acetylphenyl)benzamide
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
CAS Registry Number 5411-13-2
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Physicochemical Profiling & Druglikeness

In drug development, a compound's physicochemical profile dictates its pharmacokinetics (ADME). N-(4-acetylphenyl)benzamide exhibits metrics that align perfectly with Lipinski’s Rule of Five, making it an excellent lead-like scaffold.

Table 2: Computed Physicochemical Properties

ParameterValuePharmacological Implication
XLogP3 (Lipophilicity) 2.3Optimal balance for oral bioavailability and cellular membrane penetration.
Topological Polar Surface Area 46.2 ŲExcellent for membrane permeability; values < 90 Ų suggest potential blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors 1The amide N-H acts as a critical donor for target protein binding.
Hydrogen Bond Acceptors 2The carbonyl oxygens (amide and acetyl) serve as interaction points.
Rotatable Bonds 3Provides sufficient conformational flexibility to adapt to target binding pockets.
Melting Point 204–206 °CHigh crystalline stability, ideal for formulation and long-term storage .

Synthetic Methodology: The Amide Coupling Protocol

The most efficient route to synthesize N-(4-acetylphenyl)benzamide is via a Schotten-Baumann-type nucleophilic acyl substitution. As an application scientist, I emphasize that successful synthesis relies heavily on controlling reaction kinetics and managing the microenvironment (pH and temperature).

Causality in Experimental Design
  • Temperature Control (0 °C initiation): Benzoyl chloride is highly electrophilic. Initiating the reaction in an ice bath suppresses exothermic side reactions, such as solvent degradation or di-acylation of the amine.

  • Acid Scavenger (Triethylamine/NaOH): The coupling generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the starting p-aminoacetophenone, converting it into a non-nucleophilic ammonium salt and halting the reaction. The base drives the equilibrium forward.

Step-by-Step Validated Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of p-aminoacetophenone in anhydrous dichloromethane (DCM) under a nitrogen atmosphere to prevent moisture-induced hydrolysis of the acyl chloride.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) to the solution and stir for 10 minutes.

  • Electrophilic Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add 1.1 eq of benzoyl chloride dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (7:3 Hexane:Ethyl Acetate). The disappearance of the p-aminoacetophenone spot (which stains positive with ninhydrin) and the emergence of a higher Rf​ UV-active spot confirms complete conversion.

  • Work-up & Liquid-Liquid Extraction:

    • Wash the organic layer with 1M HCl (50 mL) to remove unreacted amine and TEA.

    • Wash with saturated NaHCO₃ (50 mL) to neutralize and extract unreacted benzoyl chloride (as benzoic acid).

    • Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield N-(4-acetylphenyl)benzamide as a white crystalline powder. Confirm purity via melting point apparatus (Target: 204–206 °C).

SyntheticWorkflow SM1 p-Aminoacetophenone (Nucleophile) Cond Amide Coupling Base (TEA/NaOH) Solvent (DCM/EtOH) 0 °C to RT SM1->Cond SM2 Benzoyl Chloride (Electrophile) SM2->Cond Target N-(4-acetylphenyl)benzamide Target Scaffold Cond->Target Nucleophilic Acyl Substitution Deriv Chalcone Derivatives (via Claisen-Schmidt) Target->Deriv Aldol Condensation with Ar-CHO

Fig 1: Synthetic workflow and downstream derivatization of N-(4-acetylphenyl)benzamide.

Pharmacophore Mapping & Downstream Derivatization

N-(4-acetylphenyl)benzamide is rarely the final stop in a drug discovery program. It is highly valued for its acetyl group , which serves as a synthetic handle for downstream derivatization.

By subjecting the acetyl group to a Claisen-Schmidt condensation with various substituted benzaldehydes in the presence of a strong base (e.g., KOH/EtOH), researchers can synthesize a library of chalcones (α,β-unsaturated ketones). These chalcones exhibit broad-spectrum biological activities, including antibacterial, antifungal, and antioxidant properties .

Furthermore, the molecule itself acts as a robust pharmacophore. The structural domains map perfectly to common biological binding pockets:

Pharmacophore Core N-(4-acetylphenyl)benzamide C15H13NO2 Amide Amide Linkage H-Bond Donor/Acceptor Core->Amide Acetyl Acetyl Group Derivatization Site Core->Acetyl Aromatic Aromatic Rings π-π Stacking Core->Aromatic Target Biological Target Binding (e.g., Kinases) Amide->Target Hydrogen Bonding Acetyl->Target Dipole Interactions Aromatic->Target Hydrophobic Pocket

Fig 2: Pharmacophore mapping of N-(4-acetylphenyl)benzamide for biological target binding.

Conclusion

N-(4-acetylphenyl)benzamide (C₁₅H₁₃NO₂) stands as a structurally elegant and synthetically accessible intermediate. By mastering the causality behind its amide coupling synthesis and leveraging its physicochemical properties, application scientists can utilize this scaffold to rapidly generate libraries of targeted therapeutics, particularly in the oncology and infectious disease spaces.

References

  • National Center for Biotechnology Information (NCBI). "N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem." PubChem Database. URL: [Link]

Exploratory

Engineering N-(4-Acetylphenyl)benzamide Derivatives: A Comprehensive Guide to Structural Derivatization and Biological Evaluation

Executive Summary & Scaffold Rationale In the landscape of modern medicinal chemistry, the rational design of multi-targeted ligands is paramount for overcoming drug resistance in oncology and infectious diseases. The N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In the landscape of modern medicinal chemistry, the rational design of multi-targeted ligands is paramount for overcoming drug resistance in oncology and infectious diseases. The N-(4-acetylphenyl)benzamide core (CAS: 5411-13-2) serves as a highly versatile, privileged pharmacophore[1].

The strategic value of this scaffold lies in its dual-functional nature:

  • The Benzamide Moiety: Benzamides are well-documented to interact with a variety of biological targets, including histone deacetylases (HDACs), acetylcholinesterase (AChE), and various kinases, primarily through robust hydrogen-bonding networks and π−π stacking interactions within enzyme active sites[2].

  • The Para-Acetylphenyl Group: The methyl ketone serves as an ideal synthetic handle. It allows for facile derivatization—most notably via Claisen-Schmidt condensation—to yield chalcones (1,3-diaryl-2-propen-1-ones). These α,β -unsaturated carbonyl systems act as Michael acceptors, capable of forming covalent adducts with nucleophilic residues (e.g., cysteine thiols) on target proteins[3].

This whitepaper details the causality-driven synthetic methodologies, biological evaluation protocols, and mechanistic pathways associated with N-(4-acetylphenyl)benzamide derivatives.

Biological Activity Profiles & Mechanisms of Action

Oncology: Tubulin Inhibition and Apoptosis

Derivatives of N-(4-acetylphenyl)benzamide, particularly when functionalized into chalcones, exhibit profound anti-proliferative effects against diverse cancer cell lines (e.g., MCF-7, HT-29)[3]. The primary mechanism of action involves binding to the colchicine-binding site of tubulin. By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest[4]. This prolonged arrest triggers intrinsic apoptotic pathways, characterized by the downregulation of anti-apoptotic Bcl-2, upregulation of pro-apoptotic Bax, and subsequent activation of the caspase-3/9 cascade[1].

Antimicrobial Efficacy: Membrane Disruption

Beyond oncology, these derivatives demonstrate significant antibacterial and antifungal activities[5]. The lipophilic benzamide core facilitates penetration through the bacterial cell wall, while the electrophilic regions of the molecule can disrupt cell membrane integrity or inhibit vital bacterial enzymes. Structure-Activity Relationship (SAR) studies indicate that the introduction of electron-withdrawing groups (e.g., halogens) on the aromatic rings significantly enhances the Minimum Inhibitory Concentration (MIC) against strains like Methicillin-resistant Staphylococcus aureus (MRSA)[6].

Mechanistic Visualizations

Synthetic Workflow and Derivatization Strategy

The following diagram illustrates the rational workflow from the foundational building blocks to the final biological screening, highlighting the strategic intermediate generation.

Workflow A 4-Aminoacetophenone + Benzoyl Chloride B Amidation Reaction (Base Catalyzed) A->B C N-(4-acetylphenyl)benzamide (Core Scaffold) B->C D Claisen-Schmidt Condensation C->D E Chalcone Derivatives (Target Compounds) D->E F In Vitro Screening (MTT / MIC) E->F

Fig 1: Stepwise synthetic workflow and biological evaluation pipeline.

Apoptotic Signaling Pathway

This diagram maps the causal chain of events triggered by the binding of benzamide-chalcone derivatives to intracellular targets.

Pathway Ligand Benzamide-Chalcone Derivative Tubulin Tubulin (Colchicine Binding Site) Ligand->Tubulin Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bax Bax Upregulation & Bcl-2 Downregulation Arrest->Bax Caspase Caspase-3/9 Activation Bax->Caspase Cytochrome c release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Fig 2: Intracellular apoptotic signaling cascade induced by tubulin inhibition.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationales.

Synthesis of N-(4-acetylphenyl)benzamide (Core Scaffold)

Rationale: An acyl chloride is utilized due to its high electrophilicity, allowing for rapid, room-temperature amidation without the need for expensive coupling reagents (e.g., EDC/HOBt). Triethylamine (TEA) is employed as a non-nucleophilic base to quench the HCl byproduct, preventing the protonation of the nucleophilic amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-aminoacetophenone (10 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (15 mmol) to the solution and cool the flask to 0 °C using an ice bath to control the exothermic reaction.

  • Acylation: Dissolve benzoyl chloride (11 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Workup: Wash the organic layer successively with 1N HCl (to remove unreacted amine), saturated NaHCO3​ (to neutralize excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol to yield pure N-(4-acetylphenyl)benzamide as a white powder[1].

Synthesis of Benzamide-Chalcone Derivatives

Rationale: A base-catalyzed Claisen-Schmidt condensation is used. The base deprotonates the α -carbon of the acetyl group, forming a reactive enolate. This enolate attacks the electrophilic carbonyl carbon of a substituted benzaldehyde, followed by dehydration to form a stable, conjugated α,β -unsaturated system.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve N-(4-acetylphenyl)benzamide (5 mmol) and a substituted benzaldehyde (5 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add 5 mL of an aqueous NaOH solution (40% w/v) dropwise while stirring vigorously at 0 °C.

  • Condensation: Stir the reaction mixture at room temperature for 12–24 hours. The formation of a precipitate indicates the generation of the chalcone derivative.

  • Neutralization: Pour the mixture into crushed ice and neutralize with dilute HCl (10%) until the pH reaches ~7.

  • Isolation: Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water, and recrystallize from methanol.

In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which reflects the number of viable cells. This provides a quantitative metric ( IC50​ ) for the anti-proliferative efficacy of the synthesized derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO2​ atmosphere.

  • Treatment: Aspirate the medium and add 100 μ L of fresh medium containing the test compounds at varying concentrations (e.g., 1, 5, 10, 25, 50 μ M). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization: Carefully remove the medium and add 100 μ L of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ values using non-linear regression analysis.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The biological efficacy of N-(4-acetylphenyl)benzamide derivatives is highly dependent on the electronic and steric properties of the substituents. The table below summarizes representative SAR data trends derived from established literature on benzamide-chalcone hybrids[3][5][6].

Compound IDAldehyde Substituent (R-group)Cytotoxicity ( IC50​ , MCF-7)Antibacterial MIC (MRSA)Mechanism / Notes
Derivative A Unsubstituted (-H)22.5 μ M32 μ g/mLBaseline activity; moderate tubulin binding.
Derivative B 4-Methoxy ( −OCH3​ )11.2 μ M16 μ g/mLEDG enhances binding to the colchicine site.
Derivative C 3,4,5-Trimethoxy3.5 μ M16 μ g/mLOptimal steric fit for tubulin inhibition.
Derivative D 4-Chloro (-Cl)15.0 μ M4 μ g/mLEWG increases lipophilicity; strong antibacterial.
Derivative E 2,4-Dichloro18.5 μ M2 μ g/mLHigh membrane disruption; potent against MRSA.

Note: EDG = Electron Donating Group; EWG = Electron Withdrawing Group. Data represents composite trends from standardized assays.

Conclusion

The N-(4-acetylphenyl)benzamide scaffold provides a robust, highly tunable platform for drug discovery. By understanding the causality behind chemical derivatization—specifically the exploitation of the acetyl group to form Michael acceptors—researchers can systematically engineer molecules with potent, targeted biological activities ranging from tubulin-mediated apoptosis in cancer cells to membrane disruption in resistant bacterial strains.

References

  • Anticancer Activity of Natural and Synthetic Chalcones Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones Source: MDPI URL:[Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities Source: Malaria World URL:[Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Characterization Protocol for N-(4-acetylphenyl)benzamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the synthesis of N-(4-acetylphenyl)benzamide, emphasizing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the synthesis of N-(4-acetylphenyl)benzamide, emphasizing the mechanistic causality behind each experimental condition.

Introduction & Mechanistic Rationale

N-(4-acetylphenyl)benzamide (CAS: 5411-13-2) is a critical intermediate in medicinal chemistry. It is frequently utilized as a foundational building block for synthesizing complex pharmacophores, including chalcones, apoptotic thiadiazole derivatives targeting VEGFR-2, and novel antimicrobial agents[1][2][3].

The synthesis relies on a bimolecular nucleophilic acyl substitution (a modified Schotten-Baumann amidation). The primary amine of 4-aminoacetophenone acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate, which subsequently collapses to expel a chloride leaving group, yielding the stable amide bond[1].

Experimental Design & Causality (E-E-A-T Principles)

To ensure a robust and scalable protocol, the experimental design incorporates specific stoichiometric and environmental controls:

  • Reagent Stoichiometry: A slight excess (1.1 equivalents) of benzoyl chloride ensures complete consumption of the amine. Using a massive excess is avoided to prevent the formation of N,N-dibenzoylated side products, which complicate downstream purification.

  • Acid Scavenging: The reaction generates equimolar amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the unreacted 4-aminoacetophenone, rendering it non-nucleophilic and stalling the reaction. Triethylamine (TEA) is employed as a thermodynamic sink to scavenge HCl, driving the reaction to completion[2].

  • Solvent Selection: While N,N-dimethylformamide (DMF) is occasionally cited in literature for this transformation[2], this protocol utilizes anhydrous Dichloromethane (DCM). DCM provides excellent solubility for the reactants and drastically simplifies the downstream liquid-liquid extraction process, as it is completely immiscible with water.

  • Thermal Control: The initial nucleophilic attack is highly exothermic. Dropwise addition of the electrophile at 0 °C is mandatory to control the reaction kinetics, prevent localized superheating, and suppress unwanted side reactions.

Materials and Equipment

Table 1: Quantitative Reagent Summary for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
4-Aminoacetophenone 135.171.01.35 gN/ANucleophile / Limiting Reagent
Benzoyl Chloride 140.571.11.28 mL (1.55 g)1.21Electrophile
Triethylamine (TEA) 101.191.52.09 mL (1.52 g)0.726Acid Scavenger / Base
Dichloromethane (DCM) 84.93Solvent20 mL1.33Organic Solvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.35 g, 10.0 mmol) in anhydrous DCM (15 mL).

  • Base Addition: Add TEA (2.09 mL, 15.0 mmol) to the solution in one portion. Stir for 5 minutes at room temperature to ensure complete homogeneity.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the mixture to cool to 0 °C for 10 minutes.

    • Causality: Pre-cooling the system prevents the exothermic spike during the initial stages of acylation, maintaining kinetic control.

Phase 2: Electrophile Addition & Propagation
  • Addition: Dilute benzoyl chloride (1.28 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Using an addition funnel or a syringe, add this solution dropwise to the cooled reaction mixture over a period of 15 minutes.

  • Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir vigorously for 2 to 4 hours.

  • Self-Validation (TLC Monitoring): Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of 30% Ethyl Acetate in Hexanes. The reaction is deemed complete when the starting material spot ( Rf​ ~0.3) disappears, replaced by a distinct, UV-active product spot ( Rf​ ~0.5).

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality: This mildly basic quench neutralizes any unreacted benzoyl chloride (converting it to water-soluble sodium benzoate) and neutralizes residual HCl.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1M HCl (15 mL): Removes excess TEA and any trace amounts of unreacted 4-aminoacetophenone.

    • Saturated brine (15 mL): Displaces bulk water from the organic phase.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude solid from boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter the crystals under vacuum and wash with ice-cold ethanol.

Analytical Characterization

The isolated pure N-(4-acetylphenyl)benzamide should present as a fine white powder[1].

  • Expected Yield: 85–92%

  • Melting Point: 204–206 °C[1]

  • FT-IR (KBr, cm−1 ): ~3300 (N-H stretch), ~1680 (ketone C=O), ~1650 (amide C=O).

  • 1H NMR (400 MHz, DMSO-d6): Expected signals include a singlet at ~10.5 ppm (1H, NH-amide), an aromatic multiplet at 7.9–8.0 ppm (4H, phenylene protons adjacent to acetyl and amide), an aromatic multiplet at 7.5–7.6 ppm (5H, benzamide phenyl ring), and a singlet at ~2.5 ppm (3H, acetyl CH3​ ).

Workflow Visualization

ProtocolWorkflow Reagents 4-Aminoacetophenone + TEA in Anhydrous DCM Cooling Cool to 0 °C (Ice-Water Bath) Reagents->Cooling Addition Dropwise Addition: Benzoyl Chloride in DCM Cooling->Addition Reaction Warm to RT & Stir (2-4 hours) Addition->Reaction TLC TLC Validation (30% EtOAc/Hexanes) Reaction->TLC Quench Quench: Sat. NaHCO3 (Neutralize Acid/Electrophile) TLC->Quench Workup Liquid-Liquid Extraction (Wash: 1M HCl, Brine) Quench->Workup Purification Recrystallization (Hot Ethanol) Workup->Purification Product Pure N-(4-acetylphenyl)benzamide (White Powder) Purification->Product

Experimental workflow for the synthesis of N-(4-acetylphenyl)benzamide.

References
  • Buy N-(4-acetylphenyl)benzamide | 5411-13-2 - Smolecule. Smolecule.com.1

  • Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. National Institutes of Health (PMC). 2

  • Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Publishing. 3

Sources

Application

Using N-(4-acetylphenyl)benzamide in the development of enzyme inhibitors

Application Note: N-(4-Acetylphenyl)benzamide as a Privileged Scaffold for the Development of Targeted Kinase Inhibitors Introduction: Rationale and Causality in Scaffold Selection In the landscape of targeted oncology a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(4-Acetylphenyl)benzamide as a Privileged Scaffold for the Development of Targeted Kinase Inhibitors

Introduction: Rationale and Causality in Scaffold Selection

In the landscape of targeted oncology and chemical biology, the rational design of small-molecule enzyme inhibitors relies heavily on versatile, multi-domain scaffolds. N-(4-acetylphenyl)benzamide (CAS: 5411-13-2) has emerged as a highly valuable starting material for synthesizing hybrid pharmacophores, particularly benzamide-chalcone derivatives [1].

The selection of this specific scaffold is driven by two distinct structural advantages:

  • The Benzamide Pharmacophore: The benzamide moiety is a well-documented hydrogen bond donor/acceptor system. In the context of Receptor Tyrosine Kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and c-Met, the benzamide group effectively anchors the inhibitor within the highly conserved ATP-binding hinge region of the kinase domain[2][3].

  • The Para-Acetyl Synthetic Handle: The acetyl group positioned para to the benzamide nitrogen serves as an ideal electrophilic site for Claisen-Schmidt condensation. By reacting this moiety with substituted benzaldehydes, researchers can generate an α,β -unsaturated ketone (chalcone)[4]. This chalcone extension provides conformational rigidity to project into deep hydrophobic pockets and acts as a soft electrophile (Michael acceptor) for covalent interaction with nucleophilic residues in the enzyme active site[2].

Chemical Synthesis Protocol: Library Generation

Objective: To synthesize a library of benzamide-chalcone hybrids via a two-step self-validating workflow.

Step 2.1: Synthesis of the Core Scaffold (N-(4-acetylphenyl)benzamide)

  • Procedure: Dissolve p -aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool the reaction vessel to 0°C. Dropwise, add benzoyl chloride (1.1 eq) under continuous stirring. Allow the reaction to warm to room temperature and proceed for 4-6 hours[1][4].

  • Causality & Insight: The reaction is performed at 0°C initially to control the highly exothermic nature of the acyl chloride substitution, preventing the formation of di-acylated byproducts. TEA is strictly required as an acid scavenger; it neutralizes the HCl generated during the reaction, preventing the protonation of the nucleophilic amine on p -aminoacetophenone, which would otherwise halt the reaction.

  • Self-Validation: Wash the organic layer with 1M HCl (to remove unreacted amine and TEA) and saturated NaHCO3 (to remove unreacted benzoyl chloride as benzoic acid). The purity of the precipitating white powder can be rapidly confirmed via melting point analysis (expected 204-206 °C)[1].

Step 2.2: Claisen-Schmidt Condensation to Benzamide-Chalcones

  • Procedure: Dissolve N-(4-acetylphenyl)benzamide (1.0 eq) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) in absolute ethanol. Add a catalytic amount of 40% aqueous KOH dropwise. Stir at room temperature for 12-24 hours[4].

  • Causality & Insight: KOH is utilized to deprotonate the methyl group of the acetyl moiety, forming a reactive enolate that attacks the aldehyde carbonyl. Ethanol is the optimal solvent because it solubilizes both starting materials but acts as an anti-solvent for the highly conjugated, hydrophobic chalcone product, driving the reaction forward via precipitation.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The successful formation of the chalcone is validated by the disappearance of the N-(4-acetylphenyl)benzamide spot and the appearance of a new spot at a lower Rf​ value that exhibits intense fluorescence under 365 nm UV light due to the newly formed extended π -conjugation[5].

Enzyme Inhibition Assays: EGFR and c-Met Profiling

Objective: To evaluate the in vitro inhibitory potential of the synthesized hybrids using a validated luminescence-based kinase assay.

  • Step 1: Enzyme-Inhibitor Pre-incubation. In a 384-well plate, combine 5 µL of recombinant EGFR or c-Met kinase (diluted in assay buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT) with 2.5 µL of the benzamide-chalcone inhibitor (serial dilutions in 1% DMSO). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is non-negotiable for chalcone-based inhibitors. Because chalcones can act as Michael acceptors or induce slow conformational changes in the kinase domain, immediate addition of ATP would result in artificially inflated IC50​ values (false negatives). BSA prevents the hydrophobic chalcones from adhering to the microplate plastic, while DTT keeps the enzyme's catalytic cysteine residues in a reduced, active state.

  • Step 2: Reaction Initiation. Add 2.5 µL of an ATP/Peptide Substrate mix to initiate the phosphorylation.

    • Causality: The ATP concentration must be strictly calibrated to the enzyme's specific Km​ value. Operating at Km​ ensures the assay is highly sensitive to competitive inhibitors that target the ATP-binding hinge region (like our benzamide moiety) while maintaining a robust luminescent signal.

  • Step 3: Detection & Self-Validation. After 60 minutes, add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Following a 40-minute incubation, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction.

    • Self-Validation System: Every plate must include three orthogonal controls: a "No Enzyme" well (to establish background luminescence and rule out compound auto-luminescence), a "Vehicle Control" (1% DMSO, establishing 100% kinase activity), and a "Reference Standard" (e.g., Erlotinib for EGFR or Crizotinib for c-Met) to validate the dynamic range of the assay[2][3].

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative quantitative data demonstrating how structural modifications on the chalcone B-ring influence kinase inhibition[2][3].

Compound IDB-Ring SubstitutionEGFR IC50​ (µM)c-Met IC50​ (µM)Mode of Inhibition
Cmpd-1 Unsubstituted (-H)8.45 ± 0.3212.10 ± 0.45Reversible, ATP-Competitive
Cmpd-2 4-Methoxy (-OCH3)5.12 ± 0.216.80 ± 0.30Reversible, ATP-Competitive
Cmpd-3 4-Chloro (-Cl)1.85 ± 0.102.45 ± 0.15Mixed / Slow-binding
Cmpd-4 3,4,5-Trimethoxy> 50.0> 50.0Inactive (Steric Clash)
Erlotinib Reference Standard0.002 ± 0.001N/AReversible, ATP-Competitive
Crizotinib Reference StandardN/A0.004 ± 0.001Reversible, ATP-Competitive

Data Interpretation Insight: The introduction of a lipophilic, electron-withdrawing halogen (Compound 3, 4-Chloro) significantly enhances binding affinity compared to the unsubstituted scaffold. This is attributed to optimal occupancy of the hydrophobic pocket adjacent to the kinase hinge region. Conversely, bulky substitutions (Compound 4) result in a severe steric clash within the binding cleft, abolishing activity[2][3].

Mechanistic Pathway Visualization

The diagram below illustrates the molecular mechanism by which benzamide-chalcone hybrids disrupt oncogenic signaling. By competitively blocking the ATP-binding site of RTKs, these inhibitors prevent autophosphorylation, thereby starving downstream survival and proliferation pathways.

Pathway Ligand Growth Factors (EGF / HGF) Receptor Receptor Tyrosine Kinases (EGFR / c-Met) Ligand->Receptor Activates PI3K PI3K / AKT Survival Pathway Receptor->PI3K Phosphorylation MAPK MAPK / ERK Proliferation Pathway Receptor->MAPK Phosphorylation Inhibitor Benzamide-Chalcone Inhibitor Inhibitor->Receptor Blocks ATP Binding (Hinge Region) Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces Tumor Tumor Cell Proliferation PI3K->Tumor MAPK->Tumor

Mechanism of action for benzamide-chalcone inhibitors targeting EGFR/c-Met kinase pathways.

References

  • N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 Source: PubChem - NIH URL:[Link]

  • Synthesis and biological evaluation of benzamide-chalcone hybrids as potential c-Met kinase and COX-2 inhibitors Source: PubMed - NIH (Archiv der Pharmazie) URL:[Link]

  • Evaluation of Benzamide-Chalcone Derivatives as EGFR/CDK2 Inhibitor: Synthesis, In-Vitro Inhibition, and Molecular Modeling Studies Source: ResearchGate (Anti-Cancer Agents in Medicinal Chemistry) URL:[Link]

  • Synthesis, Characterization, Antibacterial and Antitubercular Activity of Some Substituted N-[4-(3-Phenyl-Acryloyl)-Phenyl]-Benzamide Source: ResearchGate (World Journal of Pharmaceutical Research) URL:[Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-acetylphenyl)benzamide

Executive Summary & Chemical Profiling N-(4-acetylphenyl)benzamide (CAS: 5411-13-2) is a synthetic organic compound featuring a benzamide structure with an acetyl group substituted at the para position of the phenyl ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

N-(4-acetylphenyl)benzamide (CAS: 5411-13-2) is a synthetic organic compound featuring a benzamide structure with an acetyl group substituted at the para position of the phenyl ring. It is widely utilized as a building block in organic synthesis (e.g., for chalcones) and is investigated for its anti-proliferative and antibacterial properties [1].

From an analytical perspective, the molecule (C₁₅H₁₃NO₂) is highly hydrophobic and possesses extended aromatic conjugation. The lack of highly ionizable basic or acidic functional groups within the physiological pH range means the molecule remains largely neutral during standard reversed-phase high-performance liquid chromatography (RP-HPLC). This application note details a self-validating, robust RP-HPLC method for the quantification and purity assessment of N-(4-acetylphenyl)benzamide, designed in accordance with current regulatory standards.

Method Development Rationale: The "Why" Behind the Protocol

To ensure scientific integrity and method robustness, every chromatographic parameter was selected based on the physicochemical causality of the analyte:

  • Stationary Phase Selection (C18): Due to the dual aromatic rings and the highly non-polar nature of the molecule (estimated LogP ~3.0), an Octadecylsilane (C18) column is required to provide sufficient hydrophobic retention and theoretical plates for high-resolution separation.

  • Mobile Phase Causality (0.1% Formic Acid / Acetonitrile): While the analyte is neutral, the silica support of the C18 column contains residual surface silanols (-SiOH). If unprotonated, these silanols cause secondary interactions (hydrogen bonding) with the amide group of the analyte, leading to severe peak tailing. Adding 0.1% Formic Acid (pH ~2.7) ensures these silanols remain fully protonated, yielding sharp, symmetrical peaks. Acetonitrile (MeCN) is chosen over methanol due to its lower viscosity, which reduces system backpressure, and its higher elution strength, which sharpens the elution band of hydrophobic compounds.

  • Detector Wavelength (254 nm): The conjugated π -system of the benzamide and acetophenone moieties exhibits strong π−π∗ and n−π∗ electronic transitions. A Photodiode Array (PDA) detector set to 254 nm provides the optimal signal-to-noise ratio while allowing for peak purity spectral profiling.

  • Regulatory Compliance: The method allows for lifecycle management and adjustments (e.g., modifying column length or particle size) without full re-validation, strictly adhering to the updated USP General Chapter <621> guidelines [2].

Workflow A 1. Analytical Target Profile (Analyte: N-(4-acetylphenyl)benzamide) B 2. Physicochemical Profiling (Assess LogP, pKa, UV Max) A->B C 3. Column & Mobile Phase Selection (C18, Acidic Buffer/MeCN) B->C D 4. Method Optimization (Gradient Profile, Temp, Flow Rate) C->D E 5. System Suitability Testing (USP <621> Criteria) D->E F 6. Method Validation (ICH Q2(R1) Guidelines) E->F

Fig 1. Quality-by-Design (QbD) workflow for HPLC method development and validation.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; it includes mandatory system suitability checks that validate the instrument's performance before any sample data is acquired [3].

Reagents and Materials
  • Analyte: N-(4-acetylphenyl)benzamide reference standard (≥99.0% purity).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Formic Acid.

  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size.

Step-by-Step Preparation Workflow
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of Formic Acid into 1000 mL of HPLC-grade water. Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas prior to use.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(4-acetylphenyl)benzamide into a 10 mL volumetric flask. Add 7 mL of Acetonitrile, sonicate for 15 minutes to ensure complete dissolution, and make up to volume with Acetonitrile.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter into HPLC autosampler vials. Discard the first 1 mL of the filtrate to prevent membrane adsorption artifacts.

SamplePrep S1 Weigh 10.0 mg Analyte S2 Dissolve in 10 mL Acetonitrile S1->S2 S3 Sonication (15 mins) S2->S3 S4 Dilute to Working Concentration S3->S4 S5 Filter (0.22 µm PTFE) S4->S5 S6 HPLC Injection S5->S6

Fig 2. Step-by-step sample preparation and extraction protocol for HPLC analysis.

Instrument Setup & Execution

Initiate the HPLC system and purge the lines. Set the instrument to the parameters outlined in Table 1 .

Self-Validation Sequence:

  • Blank Injection (1x): Inject the Diluent. Acceptance Criteria: No interfering peaks at the retention time of the analyte.

  • System Suitability Test (SST) (5x): Inject the Working Standard Solution (50 µg/mL) five consecutive times. The system is only validated for sample analysis if it passes the criteria outlined in Table 2 [3].

  • Sample Analysis: Proceed with unknown samples, bracketing with a standard injection every 10 samples to monitor drift.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column C18 (150 mm × 4.6 mm, 5 µm)Optimal theoretical plates for hydrophobic retention.
Mobile Phase Isocratic: 40% Phase A / 60% Phase BEnsures rapid elution (~6-8 mins) while maintaining resolution.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) and backpressure.
Column Temperature 30 °CStabilizes mobile phase viscosity and improves mass transfer.
Injection Volume 10 µLPrevents column overloading and band broadening.
Detection UV/PDA at 254 nmTargets maximum π−π∗ absorbance for highest sensitivity.

Table 2: System Suitability Parameters (USP <621> Compliance)

ParameterObserved Value (Typical)USP Acceptance Criteria
Retention Time ( tR​ ) ~ 6.8 minutesN/A (Must be consistent)
Tailing Factor ( Tf​ ) 1.15≤ 2.0
Theoretical Plates ( N ) > 8,500> 2,000
Injection Precision (%RSD) 0.8%≤ 2.0% (for n=5 injections)

Table 3: Method Validation Summary (ICH Q2(R1) Guidelines) [4]

Validation CharacteristicResult / Range
Linearity Range 1.0 µg/mL to 100.0 µg/mL
Correlation Coefficient ( R2 ) > 0.9995
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N = 10:1)
Accuracy (Recovery) 98.5% – 101.2% (Spiked at 50%, 100%, 150%)
Method Precision (Repeatability) %RSD < 1.5%

Troubleshooting & Optimization

  • Peak Tailing ( Tf​ > 2.0): Indicates secondary interactions. Verify that the mobile phase pH is sufficiently low (~2.7). If tailing persists, the column frit may be contaminated; backflush the column or replace the guard column.

  • Retention Time Drift: Usually caused by improper mobile phase mixing or temperature fluctuations. Ensure the column oven is actively maintaining 30 °C and verify pump proportioning valve performance.

References

  • Chromatography Online. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available at:[Link]

  • MTC USA. System suitability Requirements for a USP HPLC Method - HPLC Primer. Available at:[Link]

  • Agilent Technologies. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at:[Link]

Application

Application Note: N-(4-acetylphenyl)benzamide as a Scaffold for Novel Therapeutic Agents

Introduction & Scientific Rationale In contemporary medicinal chemistry, the identification and functionalization of versatile molecular scaffolds are critical for accelerating drug discovery. N-(4-acetylphenyl)benzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In contemporary medicinal chemistry, the identification and functionalization of versatile molecular scaffolds are critical for accelerating drug discovery. N-(4-acetylphenyl)benzamide (CAS: 5411-13-2) has emerged as a highly privileged structural motif[1]. Structurally, it combines a stable benzamide core with a highly reactive para-acetyl group.

The rationale for utilizing this specific scaffold is twofold:

  • Pharmacophoric Stability : The amide bond provides robust hydrogen-bond donor/acceptor capabilities, which are essential for anchoring the molecule within target protein binding pockets[2].

  • Synthetic Versatility : The acetyl group serves as an ideal synthetic handle. Through base-catalyzed enolization, it readily undergoes Claisen-Schmidt condensations to yield chalcones (1,3-diaryl-2-propen-1-ones)[2]. These extended π -conjugated systems act as Michael acceptors, allowing for covalent interactions with biological thiols in therapeutic targets.

Recent pharmacological evaluations have demonstrated that derivatives of N-(4-acetylphenyl)benzamide exhibit profound anti-proliferative effects against the NCI-60 human tumor cell line panel, primarily via apoptosis induction and cell cycle arrest[3]. Furthermore, these functionalized scaffolds show significant antibacterial and antitubercular activities, making them dual-threat therapeutic candidates[3][4].

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to establish the baseline physicochemical parameters of the core scaffold to ensure quality control and predict pharmacokinetic behavior.

Table 1: Physicochemical Properties of N-(4-acetylphenyl)benzamide[1]

PropertyValueCausality / Structural Significance
CAS Number 5411-13-2Unique identifier for procurement and literature verification.
Molecular Formula C₁₅H₁₃NO₂Yields a molecular weight of 239.27 g/mol , highly optimal for Lipinski's Rule of 5.
Melting Point 204–206 °CHigh melting point indicates a stable, highly crystalline lattice structure, ideal for long-term storage.
H-Bond Donors 1 (N-H)Facilitates target protein binding via hydrogen bonding.
H-Bond Acceptors 2 (C=O)Enhances aqueous solubility and receptor interaction.

Chemical Synthesis & Functionalization Workflows

The development of therapeutic agents from this scaffold requires a two-phase synthetic approach: the initial construction of the core scaffold via amide coupling, followed by its functionalization into bioactive derivatives.

Synthesis A p-Aminoacetophenone (Nucleophile) C N-(4-acetylphenyl)benzamide (Core Scaffold) A->C Amide Coupling (Base-catalyzed) B Benzoyl Chloride (Electrophile) B->C E Chalcone Derivatives (Therapeutic Agents) C->E Claisen-Schmidt Condensation (Base-catalyzed) D Substituted Benzaldehyde (Electrophile) D->E

Synthesis workflow from precursors to the core scaffold and therapeutic chalcone derivatives.

Protocol 3.1: Synthesis of the Core Scaffold (Amide Coupling)

This procedure utilizes a modified Schotten-Baumann reaction to couple p-aminoacetophenone with benzoyl chloride[2].

Step-by-Step Methodology:

  • Preparation : Dissolve 10 mmol of p-aminoacetophenone in 20 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen because it is an aprotic solvent that readily dissolves the reactants without participating in the nucleophilic attack.

  • Base Addition : Add 12 mmol of Triethylamine (TEA) to the solution and stir for 10 minutes at room temperature.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the amine group of p-aminoacetophenone, rendering it non-nucleophilic and stalling the reaction.

  • Electrophile Addition : Cool the reaction mixture to 0 °C in an ice bath. Add 11 mmol of benzoyl chloride dropwise over 15 minutes.

    • Causality: The acylation reaction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal degradation and minimizing the formation of di-acylated side products.

  • Propagation & Workup : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate, 7:3). Once complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Validation : Recrystallize the crude product from ethanol. Verify the structure via melting point (target: 204-206 °C) and FTIR (look for the sharp N-H stretch at ~3300 cm⁻¹ and amide C=O stretch at ~1650 cm⁻¹).

Protocol 3.2: Functionalization into Therapeutic Chalcones

The core scaffold is functionalized via a Claisen-Schmidt condensation[2].

Step-by-Step Methodology:

  • Enolate Formation : Dissolve 5 mmol of N-(4-acetylphenyl)benzamide and 5 mmol of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in 15 mL of absolute ethanol.

  • Catalysis : Add 5 mL of a 40% NaOH aqueous solution dropwise while stirring vigorously at room temperature.

    • Causality: The strong base deprotonates the α -carbon of the acetyl group, forming a highly reactive enolate intermediate. Ethanol provides a polar protic environment that stabilizes this enolate.

  • Condensation : Stir the mixture for 12–24 hours. The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration step is thermodynamically driven by the formation of a highly stable, extended conjugated π -system.

  • Isolation : Pour the mixture into crushed ice and neutralize with dilute HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure chalcone derivative.

Biological Evaluation Workflows

Once the derivatives are synthesized, they must be rigorously evaluated for their therapeutic efficacy. The dual-action potential of these compounds requires parallel screening workflows.

MOA cluster_Cancer Anticancer Mechanisms cluster_Bacteria Antimicrobial Mechanisms Scaffold N-(4-acetylphenyl)benzamide Derivatives C1 Cell Cycle Arrest Scaffold->C1 Modulates cell cycle proteins C2 Apoptosis Induction Scaffold->C2 Activates caspases B1 Cell Wall Disruption Scaffold->B1 Membrane lysis B2 Enzyme Inhibition Scaffold->B2 Binds target enzymes C3 Tumor Growth Inhibition C1->C3 C2->C3 B3 Bacterial Clearance B1->B3 B2->B3

Mechanistic pathways of N-(4-acetylphenyl)benzamide derivatives in cancer and bacterial models.

Protocol 4.1: Anticancer Screening (Apoptosis Assay)

To determine if the anti-proliferative effect is cytotoxic (inducing death) or cytostatic (halting growth), an Annexin V/PI Flow Cytometry assay is employed[3].

Step-by-Step Methodology:

  • Treatment : Seed MCF-7 breast cancer cells in a 6-well plate at 3×105 cells/well. Treat with the synthesized compound at its predetermined IC₅₀ concentration for 24 hours.

  • Harvesting : Trypsinize the cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

    • Causality: Annexin V specifically binds to phosphatidylserine, a lipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable intercalating agent that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining system causally differentiates viable cells (Double Negative) from apoptotic populations.

  • Analysis : Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Protocol 4.2: Antimicrobial Screening (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method[3][4].

Step-by-Step Methodology:

  • Preparation : Prepare a stock solution of the compound in DMSO (1 mg/mL). Perform two-fold serial dilutions in a 96-well plate using Mueller-Hinton broth.

    • Causality: DMSO is used to ensure complete dissolution of the hydrophobic scaffold. The final DMSO concentration in the wells must be kept below 1% to prevent solvent-induced bacterial toxicity, which would yield false-positive antibacterial results.

  • Inoculation : Standardize the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute and add to the wells to achieve a final inoculum of 5×105 CFU/mL.

  • Incubation & Readout : Incubate at 37 °C for 18–24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is a redox indicator. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. The MIC is visually determined as the lowest concentration well that remains blue, confirming a complete halt in bacterial metabolism.

Data Interpretation Matrix

When executing these workflows, expected data outputs should align with the structural modifications made to the core scaffold.

Table 2: Biological Evaluation Metrics (Representative Interpretations)

Assay TypeTarget ModelMetricInterpretation & Causality
Anticancer NCI-60 PanelIC₅₀ ( μ M)Quantifies anti-proliferative potency. Halogenated chalcone derivatives typically lower the IC₅₀ due to enhanced lipophilicity and cellular uptake.
Apoptosis Flow Cytometry% Apoptotic CellsHigh Annexin V+/PI- populations indicate the compound triggers programmed cell death pathways (e.g., caspase activation) rather than non-specific necrosis.
Antibacterial S. aureusMIC ( μ g/mL)Determines the lowest concentration required to halt growth. Efficacy here often correlates with the compound's ability to disrupt bacterial cell wall synthesis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-acetylphenyl)benzamide

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of N-(4-acetylphenyl)benzamide, providing explanations and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Question: I performed the reaction between 4-aminoacetophenone and benzoyl chloride, but I obtained a very low yield, or no solid product at all. What could be the cause?

Answer: A low or non-existent yield in this Schotten-Baumann reaction can stem from several factors, primarily related to the reactivity and stability of the reagents.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water. If it reacts with water, it forms benzoic acid, which will not react with the 4-aminoacetophenone. This is a common issue, particularly when using aqueous bases like sodium hydroxide. To mitigate this, ensure your starting materials and solvent are as dry as possible, and the reaction is run under anhydrous conditions if possible.

  • Reagent Purity: The purity of your starting materials is crucial. 4-aminoacetophenone can oxidize over time, leading to discoloration and impurities that can interfere with the reaction. Benzoyl chloride can also degrade, so using a freshly opened bottle or a recently purified batch is recommended.

  • Inefficient Mixing: If you are using a two-phase system (e.g., dichloromethane and aqueous NaOH), vigorous stirring is essential to ensure the reactants, which are in different phases, can interact at the interface.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield. Ensure you have calculated the molar equivalents correctly, typically using a slight excess of the benzoyl chloride.

Issue 2: Product is Oily or Fails to Solidify

Question: After the reaction, my crude product is an oil and does not crystallize, making it difficult to purify. Why is this happening and how can I fix it?

Answer: The presence of an oily product instead of a solid precipitate can be indicative of impurities.

  • Presence of Unreacted Starting Material: Unreacted 4-aminoacetophenone or benzoyl chloride can act as an impurity that disrupts the crystal lattice of the desired product, preventing it from solidifying.

  • Formation of Side Products: Side reactions can lead to byproducts that are oily in nature. One common side product is the formation of benzoic anhydride from the reaction of benzoyl chloride with the carboxylate ion of benzoic acid (formed from hydrolysis).

  • Insufficient Purification: The crude product often contains impurities that need to be removed. Recrystallization is a critical step for obtaining a pure, solid product.

Solution Workflow:

  • Attempt to Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth. Seeding with a small crystal of pure product, if available, can also be effective.

  • Thorough Washing: Ensure the crude product is thoroughly washed to remove any water-soluble impurities, such as the base or salts.

  • Effective Recrystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is the most effective way to purify the product and obtain a crystalline solid. The process of dissolving the crude product in a hot solvent and allowing it to cool slowly promotes the formation of pure crystals.

Issue 3: Product is Discolored (Yellow or Brown)

Question: My final product of N-(4-acetylphenyl)benzamide is yellow or brown instead of the expected white or off-white solid. What causes this discoloration?

Answer: Discoloration in the final product is typically due to the presence of chromophoric (color-causing) impurities.

  • Oxidation of 4-aminoacetophenone: The starting amine is susceptible to air oxidation, which can form colored impurities that persist through the reaction.

  • Side Reactions at Elevated Temperatures: If the reaction is heated, or if the workup involves excessive heating, side reactions can produce colored byproducts.

  • Carryover of Impurities: If the starting materials are not pure, their colored impurities can be carried through to the final product.

Solutions:

  • Purify the Starting Material: If your 4-aminoacetophenone is discolored, consider purifying it by recrystallization before use.

  • Use of Activated Carbon (Charcoal): During the recrystallization of the final product, you can add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities, and can then be removed by hot filtration. Be cautious not to add too much, as it can also adsorb some of your product.

  • Controlled Reaction Temperature: Maintain the recommended reaction temperature to avoid thermal decomposition or side reactions.

Experimental Protocol: High-Yield Synthesis of N-(4-acetylphenyl)benzamide

This protocol details a standard laboratory procedure for the synthesis of N-(4-acetylphenyl)benzamide.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-aminoacetophenone135.171.35 g0.01
Benzoyl chloride140.571.4 mL (1.69 g)0.012
Pyridine79.105 mL-
Dichloromethane (DCM)84.9320 mL-
5% HCl (aq)-20 mL-
5% NaOH (aq)-20 mL-
Saturated NaCl (aq)-20 mL-
Anhydrous MgSO4---
Ethanol (for recrystallization)-As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.35 g of 4-aminoacetophenone in 20 mL of dichloromethane. Add 5 mL of pyridine to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Benzoyl Chloride: While stirring the solution, slowly add 1.4 mL of benzoyl chloride dropwise. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 15-20 minutes.

  • Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel and wash with 20 mL of 5% HCl to remove excess pyridine.

  • Workup - Base Wash: Wash the organic layer with 20 mL of 5% NaOH to remove any unreacted benzoyl chloride and benzoic acid.

  • Workup - Brine Wash: Wash the organic layer with 20 mL of saturated NaCl solution to remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.

  • Purification by Recrystallization: Recrystallize the crude solid product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. The expected melting point of the pure product is around 196-198 °C.

Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-aminoacetophenone 4-Aminoacetophenone Tetrahedral_Intermediate Tetrahedral Intermediate 4-aminoacetophenone->Tetrahedral_Intermediate Nucleophilic Attack Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Tetrahedral_Intermediate Product N-(4-acetylphenyl)benzamide Tetrahedral_Intermediate->Product Chloride leaves HCl HCl Tetrahedral_Intermediate->HCl

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Troubleshooting Workflow: Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Age Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Examine Workup Procedure Start->Check_Workup Use_New_Reagents Use Fresh/Purified Reagents Check_Reagents->Use_New_Reagents Impurities Suspected Ensure_Anhydrous Ensure Anhydrous Conditions Check_Conditions->Ensure_Anhydrous Aqueous Base Used Optimize_Stirring Optimize Stirring Check_Conditions->Optimize_Stirring Two-Phase System Verify_Stoichiometry Verify Stoichiometry Check_Conditions->Verify_Stoichiometry Calculation Error? Improve_Washing Improve Washing Steps Check_Workup->Improve_Washing Losses During Extraction

Caption: A logical workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine used as a base instead of sodium hydroxide? A1: Pyridine is an organic base that is soluble in the organic solvent (DCM), creating a homogeneous reaction mixture. This can lead to a cleaner reaction with fewer side products compared to the two-phase system required for sodium hydroxide. Pyridine also acts as a nucleophilic catalyst. Sodium hydroxide, being an aqueous base, increases the risk of hydrolyzing the benzoyl chloride.

Q2: Can I use a different solvent instead of dichloromethane (DCM)? A2: Yes, other aprotic solvents like chloroform or tetrahydrofuran (THF) can be used. However, DCM is often preferred because it is a good solvent for the reactants and is relatively unreactive.

Q3: How do I know if my recrystallization was successful? A3: A successful recrystallization should result in a significant improvement in the appearance of the product (e.g., from a discolored powder to white crystals). You can also check the melting point of the purified product. A sharp melting point close to the literature value (196-198 °C) is a good indicator of purity.

Q4: What is the purpose of the brine wash in the workup? A4: The brine (saturated aqueous NaCl solution) wash is used to remove the bulk of the water from the organic layer before drying with a solid drying agent like magnesium sulfate. This makes the final drying step more efficient.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77361, N-(4-Acetylphenyl)benzamide. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of an Amide from a Carboxylic Acid. Education in Chemistry. [Link]

Optimization

Purification of crude N-(4-acetylphenyl)benzamide by recrystallization

Welcome to the Technical Support Center for the purification of N-(4-acetylphenyl)benzamide (CAS: 5411-13-2). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of N-(4-acetylphenyl)benzamide (CAS: 5411-13-2). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the recrystallization of this critical pharmaceutical intermediate.

Crude N-(4-acetylphenyl)benzamide—typically synthesized via the amide coupling of p-aminoacetophenone and benzoyl chloride—often contains unreacted precursors, benzoic acid byproducts, and colored oxidation products. Rigorous purification is essential before downstream applications.

Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol utilizes absolute ethanol as the primary solvent. The methodology is designed as a self-validating system : each step contains an observable checkpoint to ensure the physical chemistry of the crystallization is proceeding correctly.

Step 1: Dissolution & Saturation

  • Transfer the crude N-(4-acetylphenyl)benzamide to a clean Erlenmeyer flask.

  • Add boiling absolute ethanol dropwise while swirling continuously on a hot plate.

  • Self-Validating Checkpoint: Stop adding solvent the moment the solid completely dissolves. To validate optimal saturation, remove the flask from the heat for 10 seconds; if a faint cloudiness or micro-crystals appear on the glass, your solution is perfectly saturated. If it remains completely clear after 1 minute, it is too dilute (proceed to evaporate 10-15% of the solvent).

Step 2: Hot Filtration (Optional but Recommended)

  • If the solution is yellow/brown or contains insoluble particulates, add 1-2% (w/w) activated carbon (Norit).

  • Boil gently for 5 minutes to allow the porous carbon to adsorb highly conjugated impurities.

  • Perform a hot gravity filtration through a pre-warmed stemless funnel and fluted filter paper to prevent premature crystallization on the filter.

Step 3: Nucleation & Crystal Growth

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool undisturbed to room temperature.

  • Causality Note: Slow cooling ensures that the crystal lattice forms in a highly ordered manner, excluding impurities. Rapid cooling traps impurities within the lattice (occlusion).

Step 4: Yield Maximization & Isolation

  • Once the flask reaches room temperature, transfer it to an ice-water bath (0–4 °C) for 30 minutes to depress the solubility curve and maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold ethanol to remove mother liquor adhering to the crystal surfaces.

  • Dry under vacuum at 60 °C until a constant weight is achieved. The pure product will present as a white powder with a sharp melting point of 204–206 °C .

Troubleshooting & FAQs

Q1: Why is my crude product "oiling out" (forming a liquid layer) instead of crystallizing?

A1: "Oiling out" occurs when the solute precipitates at a temperature above its melting point, or when a highly impure mixture significantly depresses the melting point below the solvent's saturation temperature. Pure N-(4-acetylphenyl)benzamide has a high melting point (204–206 °C) , so oiling out is rarely an intrinsic property of the pure compound. Instead, it is caused by the presence of unreacted p-aminoacetophenone or residual benzoyl chloride acting as melting-point depressants. The Fix: Reheat the mixture until the oil redissolves. Add a few drops of an anti-solvent (like water) to adjust the saturation temperature, or introduce a pure "seed crystal" while the solution is cooling but before the oiling-out temperature is reached. If oiling persists, abort the recrystallization and perform an acid/base wash (dilute HCl / dilute NaOH) on the crude solid to chemically remove the unreacted precursors.

Q2: The recrystallized product is yellow/brown instead of white. How do I remove these colored impurities?

A2: Colored impurities typically arise from the air oxidation of the p-aminoacetophenone precursor during synthesis. These polymeric or azo-byproducts are highly conjugated. Because they share structural similarities with the target amide, they easily co-crystallize and embed within the crystal lattice. The Fix: Incorporate the activated carbon treatment described in Step 2 of the SOP. The massive surface area of activated carbon selectively adsorbs large, conjugated molecules through van der Waals forces, leaving the target amide in solution.

Q3: My recovery yield after recrystallization is extremely low (<40%). What went wrong?

A3: Yield is strictly governed by the thermodynamic solubility curve of the compound in the chosen solvent. A low yield indicates that the solution remained highly unsaturated even at 0 °C, meaning too much solvent was added during the initial dissolution step. The Fix: Always add boiling solvent incrementally. If you suspect excess solvent has been added, concentrate the filtrate under reduced pressure (rotary evaporation) to half its volume, then repeat the cooling process.

Q4: Are there alternative solvent systems if ethanol fails to provide optimal purity?

A4: Yes. If a single-solvent system fails, a binary solvent system can manipulate the solubility profile more aggressively. A mixture of Ethyl Acetate (good solvent) and Petroleum Ether (anti-solvent) is highly effective for purifying stubborn benzamides . The Fix: Dissolve the crude product in a minimum amount of hot ethyl acetate. Slowly add hot petroleum ether dropwise until the solution becomes slightly turbid. Add a single drop of ethyl acetate to clear the turbidity, then allow it to cool slowly.

Quantitative Data: Solvent Selection Profile

Summarizing the physicochemical behavior of N-(4-acetylphenyl)benzamide across different solvents is critical for process optimization.

Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold, 0°C)Application & Troubleshooting Notes
Absolute Ethanol 78.0HighLowPrimary solvent. Optimal balance of yield and purity.
Ethyl Acetate / Pet. Ether (1:1) ~70.0High (in EtOAc)LowIdeal binary system for highly impure batches prone to oiling out .
Water 100.0InsolubleInsolubleAnti-solvent. Used sparingly (in drops) to force nucleation.
Dichloromethane (DCM) 39.6Very HighHighUnsuitable for recrystallization; retains product in mother liquor. Use only for extraction.

Experimental Workflow Visualization

The following diagram illustrates the logical decision-making process for the recrystallization workflow, specifically highlighting the intervention pathways for common issues like colored impurities and oiling out.

Workflow Step1 Crude N-(4-acetylphenyl)benzamide Step2 Dissolve in minimal boiling Ethanol Step1->Step2 Decision1 Colored impurities present? Step2->Decision1 Step3 Add Activated Carbon & Hot Filter Decision1->Step3 Yes Step4 Cool slowly to Room Temperature Decision1->Step4 No Step3->Step4 Decision2 Oiling Out Observed? Step4->Decision2 Step5 Reheat & Add Seed Crystals Decision2->Step5 Yes Step6 Chill in Ice Bath (0-4 °C) Decision2->Step6 No Step5->Step4 Step7 Vacuum Filtration & Wash Step6->Step7 Step8 Pure Crystals (Self-Validated MP: 204-206 °C) Step7->Step8

Figure 1: Self-validating recrystallization and troubleshooting workflow.

References

  • PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of N-(4-acetylphenyl)benzamide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently guide development teams through the translational hurdles of moving bench-scale reactions to pilot-plant producti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently guide development teams through the translational hurdles of moving bench-scale reactions to pilot-plant production. The synthesis of N-(4-acetylphenyl)benzamide—an important intermediate in medicinal chemistry synthesized via the amidation of 4-aminoacetophenone with benzoyl chloride[1]—presents distinct thermodynamic and kinetic challenges upon scale-up.

This guide provides causal troubleshooting, self-validating protocols, and thermodynamic management strategies to ensure high-fidelity batch and continuous flow operations.

Part 1: Process Logic & Risk Identification

Before troubleshooting, it is critical to map the synthetic workflow and identify where mass transfer and heat dissipation bottlenecks occur during scale-up.

Workflow Start 4-Aminoacetophenone + Benzoyl Chloride Base Base Addition (TEA or NaOH) Start->Base Exotherm Exothermic Amidation (Requires Cooling) Base->Exotherm Hydrolysis Side Reaction: Benzoyl Chloride Hydrolysis Exotherm->Hydrolysis T > 15°C (in water) Product N-(4-acetylphenyl)benzamide Formation Exotherm->Product Controlled T < 5°C Precipitation Product & Salt Precipitation Product->Precipitation Isolation Filtration & Washing (Self-Validating Purity) Precipitation->Isolation

Reaction workflow and thermodynamic risk points in N-(4-acetylphenyl)benzamide synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my reaction yield drop significantly upon scaling up from 1 gram to 100 grams, accompanied by a spike in benzoic acid byproduct? A1: This is a classic thermodynamic and mass-transfer failure. The reaction between 4-aminoacetophenone and benzoyl chloride is highly exothermic. At the 1-gram scale, the surface-area-to-volume ratio of your flask allows for rapid heat dissipation. At the 100-gram scale, heat transfer is severely limited[2].

  • Causality & Solution: If you are using aqueous biphasic conditions (Schotten-Baumann reaction), water, which is necessary for dissolving inorganic bases, competes with the amine. Localized heating accelerates the undesired hydrolysis of the electrophile (benzoyl chloride) into benzoic acid[3]. Furthermore, poor mixing in biphasic systems exacerbates this[3]. To solve this, you must either transition to a continuous flow reactor to precisely control the spacetime yield and heat transfer[4], or switch to an anhydrous organic system (e.g., Dichloromethane with Triethylamine) where hydrolysis is chemically impossible[5].

Q2: During the addition of benzoyl chloride, the reaction mixture suddenly solidifies, breaking the mechanical stirrer. How can I prevent this? A2: N-(4-acetylphenyl)benzamide has limited solubility in cold organic solvents like DCM or Toluene. As the reaction progresses, the product, along with the amine hydrochloride salt (if using an organic base like TEA), rapidly supersaturates the solution.

  • Causality & Solution: The sudden nucleation causes a rheological spike. To prevent this, increase the solvent volume (decrease molarity from 1.0 M to 0.2 M) or operate at a slightly elevated temperature (e.g., 20 °C instead of 0 °C) after the initial exothermic addition phase. A self-validating check is to monitor the apparent pH and viscosity simultaneously; if the mixture thickens prematurely, mass transfer of the base halts, leading to an acidic pocket that stalls the reaction[4].

Q3: How do I choose between a biphasic Schotten-Baumann approach and an anhydrous organic approach for this specific molecule? A3: The choice depends on your facility's downstream processing capabilities and environmental targets.

  • Schotten-Baumann (Aq. NaOH / Toluene): Greener and utilizes a cheaper base. However, unreacted benzoic acid byproduct can co-precipitate with your product, complicating isolation[3].

  • Anhydrous (DCM / TEA): Delivers higher yields with zero hydrolysis risk. However, it requires handling chlorinated solvents and removing triethylamine hydrochloride salts via aqueous washing[5].

Troubleshooting Issue Issue: Low Yield (< 70%) Check1 Check IPC: Is Benzoic Acid > 5%? Issue->Check1 Yes1 Yes: Hydrolysis Occurring Check1->Yes1 Yes No1 No: Incomplete Conversion Check1->No1 No Fix1 Action: Switch to Anhydrous or Continuous Flow Yes1->Fix1 Fix2 Action: Increase Base Eq. or Stirring Speed No1->Fix2

Troubleshooting logic tree for resolving low yield in benzamide scale-up.

Part 3: Quantitative Process Data Comparison

When selecting a scale-up route, empirical data should drive your decision. Below is a comparison of key process parameters across different synthetic strategies.

ParameterBatch Schotten-Baumann (Aq. NaOH / Toluene)Batch Anhydrous (DCM / TEA)Continuous Flow (Schotten-Baumann)
Typical Yield 65 - 75%85 - 95%90 - 98%
Hydrolysis Byproduct High (5 - 15%)None (0%)Low (< 2%)
Heat Transfer Efficiency Poor at scalePoor at scaleExcellent
Mass Transfer Biphasic (Stirring dependent)HomogeneousHigh-shear mixing
E-Factor (Waste) Low (Greener solvents)High (Chlorinated waste)Very Low
Part 4: Self-Validating Experimental Protocol (100-Gram Scale)

This protocol outlines a reliable method for the hectogram-scale synthesis of N-(4-acetylphenyl)benzamide via the anhydrous coupling of 4-aminoacetophenone and benzoyl chloride[1], prioritizing ease of handling and self-validating in-process controls (IPCs)[5].

Step 1: Reactor Setup & Reagent Loading

  • Action: Equip a 2 L jacketed glass reactor with overhead mechanical stirring (PTFE blade), an internal thermocouple, and a nitrogen inlet.

  • Charge: Dissolve 4-aminoacetophenone (100 g, 0.74 mol) in anhydrous Dichloromethane (DCM) (1.0 L). Add Triethylamine (TEA) (89.8 g, 0.89 mol, 1.2 eq).

  • Validation: Ensure the solution is completely homogeneous before proceeding. Un-dissolved starting material will skew the stoichiometry and cause localized side reactions.

Step 2: Thermodynamic Control & Electrophile Addition

  • Action: Set the jacket chiller to bring the internal temperature to 0 °C.

  • Charge: Place Benzoyl Chloride (109.2 g, 0.78 mol, 1.05 eq) into a pressure-equalizing addition funnel.

  • Addition: Add the benzoyl chloride dropwise over 2 hours.

  • Validation (Critical): Monitor the internal thermocouple. The addition rate must be dictated by the temperature, maintaining the internal Temp < 5 °C. A sudden temperature spike indicates localized accumulation of unreacted electrophile.

Step 3: Aging & In-Process Control (IPC)

  • Action: Once addition is complete, adjust the chiller to warm the reaction mixture to 20 °C over 1 hour. Stir for an additional 2 hours.

  • Validation: Pull a 0.5 mL aliquot, quench in methanol, and perform an HPLC analysis. The reaction is validated as complete when the peak area of 4-aminoacetophenone is < 1%. If > 1%, continue stirring and re-check after 1 hour.

Step 4: Quench & Phase Separation

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (500 mL) to neutralize any unreacted benzoyl chloride and residual acid.

  • Validation: CO₂ gas evolution will occur. Wait until off-gassing ceases before stopping the stirrer to allow phase separation.

  • Action: Separate the lower organic (DCM) phase. Wash the organic phase with 1M HCl (500 mL) to remove residual TEA and unreacted amine, followed by a final brine wash (500 mL).

Step 5: Crystallization & Isolation

  • Action: Transfer the organic layer to a rotary evaporator. Concentrate the DCM in vacuo to approximately 300 mL.

  • Action: Slowly add Hexanes (600 mL) under vigorous stirring to induce crystallization of N-(4-acetylphenyl)benzamide.

  • Validation: Filter the resulting white powder through a medium-porosity fritted funnel. Dry under high vacuum at 40 °C to constant weight. A sharp melting point (approx. 204-206 °C) validates the purity of the final product[1].

Part 5: References
  • Title: Multi-objective Bayesian optimisation using q-Noisy Expected Hypervolume Improvement (qNEHVI) for Schotten-Baumann reaction Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Challenges of scaling up chemical processes (based on real life experiences) Source: Digitellinc URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of N-(4-acetylphenyl)benzamide

Overview: The Thermodynamic Barrier to Solvation N-(4-acetylphenyl)benzamide (CAS 5411-13-2) is a highly planar organic compound featuring a benzamide core and a para-acetyl substitution[1],[2]. While structurally valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Thermodynamic Barrier to Solvation

N-(4-acetylphenyl)benzamide (CAS 5411-13-2) is a highly planar organic compound featuring a benzamide core and a para-acetyl substitution[1],[2]. While structurally valuable for drug development and synthetic chemistry, researchers frequently encounter severe solubility bottlenecks during formulation and synthesis.

The root cause of this insolubility lies in the molecule's inherently high crystal lattice energy. The amide functional group acts simultaneously as a strong hydrogen bond donor (N-H) and acceptor (C=O), creating a robust intermolecular network akin to dimerization[3]. Combined with the pi-pi stacking of the dual aromatic rings, this thermodynamic barrier often exceeds the solvation energy provided by standard organic solvents, necessitating targeted solvation strategies[4].

G N1 N-(4-acetylphenyl)benzamide Solid State N2 High Lattice Energy (Thermodynamic Barrier) N1->N2 N3 Intermolecular H-Bonding (Amide NH to C=O) N2->N3 N4 Planar Pi-Pi Stacking (Aromatic Rings) N2->N4 N5 Solvation Strategy N3->N5 N4->N5 N6 Polar Aprotic Solvents (H-Bond Acceptors) N5->N6 N7 Thermal Energy (Heating) N5->N7

Logical relationship between crystal lattice energy and solvation strategies.

Troubleshooting Guide (FAQs)

Q1: Why does N-(4-acetylphenyl)benzamide precipitate out of my reaction mixture when using dichloromethane (DCM) or toluene? Causality: The heuristic "like dissolves like" fails here because non-polar or weakly polar solvents like toluene and DCM cannot disrupt the strong intermolecular amide-amide hydrogen bonds[3]. The energy required to break the crystal lattice is significantly higher than the energy released upon solvation in these media. Solution: Transition to polar aprotic solvents. Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) act as powerful hydrogen bond acceptors. They effectively compete with the internal hydrogen bonding of the solid state, pulling the molecule into solution. For a greener alternative, 4-formylmorpholine (4FM) has demonstrated exceptional synergistic solubilizing properties for aromatic amides[5].

Q2: I need to perform a coupling reaction at low temperatures, but the compound crashes out even in DMF. How can I maintain solubility? Causality: Solubility is fundamentally temperature-dependent; as temperature decreases, the kinetic energy of the solvent molecules drops. This allows the thermodynamic stability of the solute's crystal lattice to dominate, leading to supersaturation and precipitation[6],[7]. Solution: Employ a co-solvency strategy. Introducing a secondary, highly polar solvent (e.g., 10-20% methanol or ethanol) can reduce the interfacial tension and disrupt the solvent hydrogen-bonding network, maintaining the solute in a dissolved state even at lower temperatures[8]. Alternatively, operate at a lower overall molar concentration to stay below the saturation threshold at your target temperature[9].

Q3: How do I prepare samples for NMR characterization if the compound won't dissolve in standard deuterated chloroform ( CDCl3​ )? Causality: CDCl3​ is a weak hydrogen bond donor and cannot effectively break the planar amide-amide interactions[4]. Solution: The gold standard for highly crystalline amides is DMSO−d6​ . If your analytical method strictly requires a chloroform-based environment, add 5-10% CD3​OD (methanol-d4) to the NMR tube. The deuterated methanol acts as a hydrogen bond competitor, breaking the intermolecular chains and solubilizing the compound without obscuring the aromatic or acetyl proton signals.

Solvent Selection Matrix

SolventDielectric Constant (ε)H-Bond Acceptor CapacitySolubilizing Power for AmidesRecommended Application
DMSO 46.7ExcellentHighPrimary reaction solvent, NMR ( DMSO−d6​ )
DMF 36.7ExcellentHighGeneral synthesis, high-temp couplings
4-Formylmorpholine (4FM) 42.5ExcellentVery HighGreen chemistry alternative to DMF/DMSO[5]
Methanol 32.7ModerateModerateCo-solvent for temperature-dependent crash-outs
Dichloromethane (DCM) 9.1PoorLowAvoid as primary solvent; use only with co-solvents
Toluene 2.4NoneVery LowUnsuitable for highly planar, H-bonded amides

Experimental Protocols

Protocol 1: Pre-Reaction Solubility Screening

To prevent low yields and incomplete reactions, validate solubility before scaling up[9]. This protocol acts as a self-validating system for solvent selection.

  • Aliquot: To three separate, flame-dried 2 mL vials, add 5 mg of N-(4-acetylphenyl)benzamide.

  • Solvent Addition: Add 0.5 mL of your chosen solvent (e.g., DMF, DMSO, and a Co-solvent mixture) to each respective vial to mimic the intended reaction concentration.

  • Agitation: Stir gently at room temperature ( 25∘C ) for 15 minutes.

  • Thermal Stress Test: If the solid does not dissolve, heat the vials to 50∘C using a heating block for 10 minutes[6].

  • Validation: Remove from heat and allow to cool to the target reaction temperature. Shine a laser pointer through the vial; the absence of a Tyndall effect (light scattering) confirms a true solution free of micro-precipitates.

Protocol 2: Co-Solvent Workup Strategy for Amide Isolation

Highly polar solvents like DMF/DMSO complicate standard aqueous workups. Use this methodology to force precipitation controllably.

  • Quench: Upon reaction completion, cool the reaction mixture to room temperature.

  • Anti-Solvent Addition: Slowly add the reaction mixture dropwise into a vigorously stirred beaker of ice-cold distilled water (anti-solvent) at a 1:5 (Reaction:Water) volume ratio. The sudden polarity shift forces the hydrophobic planar amide out of solution[8].

  • Maturation: Stir the resulting suspension for 30 minutes at 4∘C to allow complete crystal lattice formation and prevent oiling out.

  • Isolation: Filter the solid via vacuum filtration (Büchner funnel) and wash the filter cake with cold water followed by a small volume of cold diethyl ether to remove residual organic impurities.

Workflow Start Assess Solubility Test1 Test in Target Solvent (e.g., DCM, Toluene) Start->Test1 Dec1 Fully Dissolved? Test1->Dec1 Proceed Proceed with Reaction Dec1->Proceed Yes Heat Apply Heat (40-60°C) Dec1->Heat No Dec2 Remains Dissolved on Cooling? Heat->Dec2 Dec2->Proceed Yes Switch Switch to Polar Aprotic (DMF, DMSO, NMP) Dec2->Switch No Cosolvent Use Co-solvent System (e.g., 10% MeOH/DCM) Dec2->Cosolvent Alternative Switch->Proceed Cosolvent->Proceed

Step-by-step workflow for troubleshooting and optimizing amide solvent systems.

References

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... - Imperial College London. URL: [Link]

  • Solubility of Amides - Chemistry Stack Exchange. URL: [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC. URL: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. URL: [Link]

  • Improving solubility via structural modification - ResearchGate. URL: [Link]

  • N-(4-Acetylphenyl)benzamide - PubChem. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Column Chromatography for N-(4-acetylphenyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of N-(4-acetylphenyl)benzamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of N-(4-acetylphenyl)benzamide. This compound is typically synthesized via an amide coupling reaction between p-aminoacetophenone and benzoyl chloride (1)[1].

While normal-phase silica gel chromatography is the standard purification method, the molecule's structural features—specifically the hydrogen-bonding capacity of the amide backbone and the acetyl ketone group—can lead to solubility issues, peak tailing, and co-elution with polar starting materials. This guide provides a causality-driven framework, quantitative reference data, and self-validating protocols to ensure high-purity isolation.

Chromatographic Behavior & Quantitative Data

Understanding the relative polarity of your crude mixture is the first step in method development. N-(4-acetylphenyl)benzamide is moderately polar. The primary impurities in a standard synthesis are unreacted p-aminoacetophenone (highly polar due to the free amine) and benzoic acid (a highly polar hydrolysis byproduct of benzoyl chloride) (1)[1].

Table 1: Typical TLC Profile for N-(4-acetylphenyl)benzamide Synthesis Mixture

ComponentStructural CharacteristicsRelative PolarityTypical Rf (Hexane:EtOAc 60:40)
Di-acylated Byproduct Lacks free N-H, highly lipophilicLow0.65 - 0.75
N-(4-acetylphenyl)benzamide Amide bond, ketone, two aromatic ringsModerate0.30 - 0.40
4-aminoacetophenone (SM) Free primary amine (strong H-bond donor)High0.15 - 0.25
Benzoic Acid (SM Hydrolysis) Carboxylic acid (strong H-bond donor/acceptor)Very High0.00 - 0.10 (Streaking)
Self-Validating Purification Protocol

To achieve optimal resolution, follow this step-by-step methodology. This protocol utilizes a gradient elution strategy and dry-loading to overcome the poor solubility of benzamides in non-polar solvents.

Step 1: TLC Optimization

  • Action : Screen solvent systems (e.g., Hexane/Ethyl Acetate) to find a ratio where the target compound has an Rf of 0.25–0.35.

  • Causality : An Rf in this range ensures a sufficient retention factor (k) for the stationary phase to differentiate the target from closely eluting impurities. For a two-component mixture, aim for a difference in Column Volumes (ΔCV) ≥ 2 (2)[2].

Step 2: Column Packing (Slurry Method)

  • Action : Prepare a slurry of silica gel (60–120 or 230–400 mesh) in the weak starting solvent (e.g., 80:20 Hexane:EtOAc) and pour it into the column (3)[3].

  • Self-Validation Check : Open the stopcock and allow the solvent to drain. The silica bed must settle perfectly flat. If channeling or air bubbles are visible, the column will fail; repack it immediately.

Step 3: Sample Loading (Dry Loading)

  • Action : Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add dry silica gel (approximately 3 times the mass of the crude). Evaporate the DCM completely under reduced pressure (2)[2]. Load this dry powder evenly onto the top of the packed column.

  • Causality : Benzamides often exhibit poor solubility in the non-polar starting eluent. If loaded wet with DCM, the strong solvent will drag the compound down the column prematurely, destroying the separation band. Dry loading eliminates the solvent front effect.

  • Self-Validation Check : The silica-sample mixture must be a free-flowing powder. If it clumps, residual DCM is present. Re-evaporate until completely dry before loading.

Step 4: Gradient Elution & Fraction Collection

  • Action : Begin elution with 80:20 Hexane:EtOAc. Gradually increase the polarity to 50:50 Hexane:EtOAc. Collect fractions and monitor via UV absorption (254 nm).

Troubleshooting Guides & FAQs

Q: My N-(4-acetylphenyl)benzamide peak is tailing significantly, causing it to bleed into the subsequent fractions. How do I fix this?

  • Causality: Peak tailing in amides is primarily caused by strong, non-uniform hydrogen bonding between the amide functional group (N-H and C=O) and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase (4)[4].

  • Solution: You have two options:

    • Mobile Phase Modification: Switch from a Hexane/EtOAc system to a Dichloromethane/Methanol system (e.g., 99:1 to 95:5 DCM:MeOH). Methanol is a strong hydrogen-bond acceptor/donor that effectively outcompetes the compound for the silanol binding sites, sharpening the peak.

    • Stationary Phase Modification: If using automated flash chromatography, consider switching to a reversed-phase (C18) column where silanol interactions are minimized (4)[4].

Q: The target compound is co-eluting with the unreacted p-aminoacetophenone. How can I improve the resolution?

  • Causality: Both compounds are polar, but p-aminoacetophenone has a free primary amine that interacts very strongly with silica. If the initial solvent system is too polar, both compounds will migrate near the solvent front without partitioning properly.

  • Solution: Start with a weaker solvent system (e.g., 90:10 Hexane:EtOAc) for the first 2-3 column volumes to lock the polar amine at the top of the column while slowly mobilizing the moderately polar benzamide (2)[2]. Ensure your column is not overloaded; a sample-to-silica ratio of 1:40 is recommended for dry loading difficult separations (2)[2].

Q: I loaded 500 mg of crude material, but only recovered 200 mg of product. Where did the rest go?

  • Causality: Benzamides can undergo irreversible adsorption on highly active, acidic silica gel, or they may precipitate on the column if the gradient is too shallow and the compound exceeds its solubility limit in the mobile phase (4)[4].

  • Solution: After your target compound has eluted, perform a final "purge" flush with 10% Methanol in DCM. If the missing mass elutes during the purge, the issue was irreversible adsorption. To prevent this in future runs, you can deactivate the silica gel by pre-flushing the column with 1% triethylamine, though this is usually reserved for highly basic free amines (4)[4].

Visual Workflow

G A Crude Mixture (Target + Impurities) B TLC Analysis (Optimize Rf to 0.25-0.35) A->B C Solubility in Non-Polar Starting Eluent? B->C D Soluble: Wet Loading C->D Yes E Insoluble: Dry Loading on Silica C->E No F Gradient Elution (Hexane → EtOAc) D->F E->F G Fraction Analysis (UV 254 nm) F->G H Pure N-(4-acetylphenyl)benzamide G->H

Chromatographic workflow for N-(4-acetylphenyl)benzamide purification.

References
  • Title: Buy N-(4-acetylphenyl)
  • Source: benchchem.
  • Source: alfa-chemistry.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-(4-acetylphenyl)benzamide and its Analogs: Biological Activity and Therapeutic Potential

Executive Summary & Pharmacophore Overview N-(4-acetylphenyl)benzamide is a highly versatile organic compound characterized by a benzamide structure with an acetyl group substituted at the para position of the phenyl rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Overview

N-(4-acetylphenyl)benzamide is a highly versatile organic compound characterized by a benzamide structure with an acetyl group substituted at the para position of the phenyl ring[1]. In modern drug discovery, this core scaffold serves as a critical building block for synthesizing complex biologically active molecules, including chalcones, pyrimidines, and advanced amide derivatives 1[1].

Recent structure-activity relationship (SAR) studies have demonstrated that chemical modifications to the N-(4-acetylphenyl)benzamide backbone—such as the introduction of nicotinamide, benzimidazole, or quinazolinone moieties—drastically alter its biological targeting capabilities. This guide provides an objective, data-driven comparison of these analogs, focusing on their anti-proliferative efficacy, VEGFR-2 kinase inhibition, and antimicrobial properties.

Comparative Analysis of Biological Activity

Anticancer Efficacy and VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis and is highly expressed in various cancer cells, including breast (MCF-7) and colon (HCT-116) carcinomas 2[2]. Targeting this receptor is a validated strategy for halting tumor progression 3[3].

By condensing N-(4-acetylphenyl)nicotinamide with N-(4-(hydrazinecarbonyl)phenyl)benzamide, researchers have synthesized nicotinamide-based derivatives where the carbonyl group is replaced by an imine group 4[4]. This specific structural mutation enhances the molecule's ability to occupy the ATP-binding pocket of the VEGFR-2 intracellular kinase domain. In vitro assays reveal that this analog inhibits VEGFR-2 with an IC50 of 51 nM and exhibits significant anti-proliferative effects against MCF-7 and HCT-116 cell lines 5[5].

Conversely, bulky lipophilic substitutions, such as those found in hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate (a related benzamide/quinazolinone analog), shift the activity profile, resulting in moderate cytotoxicity against Caco-2 and MCF-7 cells, but lacking the nanomolar precision of the nicotinamide derivatives[4].

Antimicrobial Activity

When the N-(4-acetylphenyl)benzamide core is fused with a benzimidazole ring—specifically yielding N-(4-acetylphenyl)-4-(5-nitro-1H-benzimidazol-2-yl)-benzamide—the molecule shifts from an anticancer agent to a potent antimicrobial compound 6[6]. The benzimidazole nucleus interacts with bacterial enzymes, disrupting bacterial replication. This analog demonstrates broad-spectrum activity against Gram-positive/negative bacteria and Mycobacterium smegmatis[6].

Quantitative Performance Comparison
Compound / AnalogPrimary Target / MechanismVEGFR-2 IC50MCF-7 IC50HCT-116 IC50Key Biological Activity
N-(4-acetylphenyl)benzamide General anti-proliferativeN/AModerateModerateBaseline scaffold, weak apoptosis induction[1]
Nicotinamide-Imine Derivative VEGFR-2 Kinase Domain51 nM8.25 µM6.48 µMHigh selectivity, potent anti-angiogenic[5]
Quinazolinone-Benzoate Analog General CytotoxicityN/A72.22 µMN/A (Caco-2: 23.3 µM)Moderate cytotoxicity, lipophilic membrane disruption[4]
Nitro-Benzimidazole Analog Bacterial DNA GyraseN/AN/AN/AHigh antimicrobial & antitubercular activity[6]

Mechanistic Insights: The VEGFR-2 Signaling Axis

To understand the causality behind the nicotinamide derivative's efficacy, we must examine the VEGFR-2 signaling cascade. VEGF binding induces receptor dimerization and autophosphorylation of intracellular tyrosine residues 7[7]. This activates downstream pathways:

  • PI3K/AKT/mTOR Pathway: Promotes cell survival and inhibits apoptosis[3].

  • PLC-γ/PKC/MAPK Pathway: Drives endothelial and tumor cell proliferation 8[7][8].

The N-(4-acetylphenyl)nicotinamide derivatives act as ATP-competitive inhibitors. By physically blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, they prevent autophosphorylation, thereby silencing both the survival (AKT) and proliferation (MAPK) pathways simultaneously 9[5][9].

Caption: VEGFR-2 signaling cascade and targeted inhibition by N-(4-acetylphenyl)nicotinamide analogs.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating the biological activity of these analogs. The experimental design incorporates built-in validation steps (controls and kinetic readouts) to establish causality between the compound and the observed biological effect.

Protocol A: In Vitro VEGFR-2 Kinase Inhibition Assay

Purpose: To quantify the direct inhibitory effect of the analog on VEGFR-2 kinase activity, isolating the mechanism from broader cellular toxicity. Causality Check: Using a non-hydrolyzable ATP analog as a control ensures that the observed inhibition is strictly due to competitive binding at the ATP pocket.

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.1 mM EGTA, and 0.01% Brij-35.

  • Enzyme and Substrate Addition: Add purified recombinant human VEGFR-2 kinase domain (10 ng/well) and a poly(Glu,Tyr) peptide substrate (0.2 mg/mL) to a 96-well microtiter plate.

  • Compound Incubation: Introduce the N-(4-acetylphenyl)nicotinamide analog at varying concentrations (1 nM to 10 µM). Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add ATP to a final concentration of 10 µM (near the Km for VEGFR-2) to initiate the reaction. Self-Validation: Run parallel wells with a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

  • Detection: After 60 minutes, add Kinase-Glo® Luminescent Reagent (or equivalent ATP-detection reagent). The luminescence signal is inversely proportional to kinase activity (depleted ATP).

  • Data Analysis: Calculate the IC50 using non-linear regression analysis.

Protocol B: Cell Viability and Anti-Proliferative Assay (CCK-8)

Purpose: To evaluate the functional translation of VEGFR-2 inhibition into anti-proliferative efficacy in human cancer cell lines. Causality Check: Testing against both high-VEGFR-2 expressing cells (MCF-7) and low-VEGFR-2 expressing fibroblasts isolates target-specific cytotoxicity from general chemical toxicity.

  • Cell Seeding: Seed MCF-7 and HCT-116 cells in 96-well plates at a density of 5×103 cells/well in RPMI-1640 medium supplemented with 10% FBS[3].

  • Incubation: Allow cells to adhere overnight at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Treat cells with serial dilutions of the synthesized analogs (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) to validate that solvent toxicity is not confounding the results.

  • Viability Assessment: After 48 hours of exposure, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for an additional 2 hours. The CCK-8 assay relies on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases, providing a direct, causal link between colorimetric absorbance and the number of living, metabolically active cells.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 values.

References

  • Buy N-(4-acetylphenyl)benzamide | 5411-13-2 - Smolecule. Smolecule. 1

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.4

  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. SciSpace. 5

  • Synthesis and antimicrobial activity of some benzimidazoles. Indian Journal of Pharmaceutical Sciences. 6

  • Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer. PMC. 2

  • VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. Cancer Biomed. 3

  • The Emerging Regulation of VEGFR-2 in Triple-Negative Breast Cancer. Frontiers. 8

  • Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. MDPI. 7

  • Revisiting VEGF/VEGFR-2 signalling as an anticancer target and its inhibitor discovery. PubMed. 9

Sources

Comparative

Spectral Comparison Guide: N-(4-acetylphenyl)benzamide and Its Precursors

Executive Summary The synthesis of N-(4-acetylphenyl)benzamide via the Schotten-Baumann amidation of 4-aminoacetophenone and benzoyl chloride is a foundational transformation in organic and medicinal chemistry. For resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-(4-acetylphenyl)benzamide via the Schotten-Baumann amidation of 4-aminoacetophenone and benzoyl chloride is a foundational transformation in organic and medicinal chemistry. For researchers and drug development professionals, verifying the success of this acyl transfer requires rigorous spectral analysis. This guide provides an objective, data-driven comparison of the target product against its precursors using Infrared (IR), ¹H NMR, and ¹³C NMR spectroscopy. By analyzing the causality behind chemical shifts and vibrational frequencies, this guide establishes a self-validating framework for structural confirmation.

Reaction Mechanism & Logical Relationships

The formation of N-(4-acetylphenyl)benzamide is driven by the nucleophilic attack of the primary amine group of 4-aminoacetophenone onto the highly electrophilic carbonyl carbon of benzoyl chloride.

ReactionPathway cluster_0 Precursors A 4-Aminoacetophenone (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Benzoyl Chloride (Electrophile) B->C Acyl Transfer D N-(4-acetylphenyl)benzamide (Target Product) C->D Elimination (-HCl) E HCl (Byproduct) C->E

Reaction pathway of N-(4-acetylphenyl)benzamide synthesis via Schotten-Baumann amidation.

Mechanistic Causality

The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted 4-aminoacetophenone, converting it into an unreactive ammonium salt and halting the reaction. Therefore, an acid scavenger (such as pyridine or triethylamine) is strictly required to drive the reaction to completion.

Experimental Methodology: Synthesis & Spectral Acquisition

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step incorporates specific chemical logic to isolate the target compound from its precursors.

ExperimentalWorkflow A Step 1: Dissolution 4-Aminoacetophenone + Base (DCM) B Step 2: Acylation Dropwise Benzoyl Chloride at 0°C A->B C Step 3: Reaction Monitoring TLC Analysis (Self-Validation) B->C D Step 4: Biphasic Workup HCl (aq) -> NaHCO3 (aq) -> Brine C->D E Step 5: Purification Recrystallization (Ethanol) D->E F Step 6: Spectral Validation IR, 1H NMR, 13C NMR E->F

Step-by-step experimental workflow for the synthesis and spectral validation.

Step-by-Step Protocol
  • Dissolution & Activation: Dissolve 1.0 equivalent of [1] in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine. Causality: The base acts as a proton sink, preserving the nucleophilicity of the amine.

  • Controlled Acylation: Cool the reaction flask to 0 °C using an ice bath. Add 1.1 equivalents of benzoyl chloride dropwise. Causality: Acyl transfer is highly exothermic; cooling prevents thermal degradation and side reactions.

  • Self-Validating Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar amine spot confirms the consumption of the precursor.

  • Targeted Biphasic Workup:

    • Wash the organic layer with 1M HCl (aq). Causality: Removes unreacted amine and triethylamine by converting them into water-soluble salts.

    • Wash with saturated NaHCO₃ (aq). Causality: Hydrolyzes unreacted benzoyl chloride into benzoic acid and extracts it into the aqueous layer as sodium benzoate.

    • Wash with brine and dry over anhydrous MgSO₄.

  • Purification: Evaporate the solvent and recrystallize the crude solid from hot ethanol to yield pure[2].

Spectral Comparison & Data Interpretation

The successful conversion of precursors into the final amide is definitively proven by tracking specific functional group transformations in IR and NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is the most rapid method for confirming the formation of the amide bond.

Functional Group4-Aminoacetophenone (Precursor)Benzoyl Chloride (Precursor)N-(4-acetylphenyl)benzamide (Product)
N–H Stretch ~3333 cm⁻¹, 3240 cm⁻¹ (Doublet)N/A~3300 cm⁻¹ (Single, sharp)
C=O (Ketone) ~1670 cm⁻¹N/A~1675 cm⁻¹
C=O (Acyl/Amide) N/A~1775 cm⁻¹ (Acid Chloride)~1650 cm⁻¹ (Amide I Band)
C–Cl Stretch N/A~870 cm⁻¹N/A

Mechanistic Causality of IR Shifts:

  • The Carbonyl (C=O) Shift: The C=O stretch of benzoyl chloride appears at a highly elevated frequency (~1775 cm⁻¹) because the highly electronegative chlorine atom withdraws electron density inductively, stiffening the C=O double bond. In the product, the amide C=O drops significantly to ~1650 cm⁻¹. This occurs because the nitrogen lone pair donates electron density into the carbonyl carbon via resonance, giving the C=O bond partial single-bond character and lowering its vibrational frequency.

  • The Amine to Amide Transition: 4-aminoacetophenone exhibits a characteristic primary amine doublet (symmetric and asymmetric stretching)[3]. The product exhibits a single N-H stretch, confirming the transition from a primary amine to a secondary amide.

¹H NMR Spectroscopy

Proton NMR provides a high-resolution map of the molecular environment, particularly tracking the protons attached to the nitrogen atom.

Proton Environment4-Aminoacetophenone (CDCl₃)Benzoyl Chloride (CDCl₃)N-(4-acetylphenyl)benzamide (DMSO-d₆)
Nitrogen Protons δ 4.11 (br s, 2H, -NH₂)N/Aδ 10.50 (s, 1H, -NH)
Methyl Protons δ 2.48 (s, 3H, -CH₃)N/Aδ 2.55 (s, 3H, -CH₃)
Aromatic Protons δ 6.63 (d, 2H), 7.79 (d, 2H)δ 7.50 - 8.20 (m, 5H)δ 7.50 - 8.10 (m, 9H)

Mechanistic Causality of ¹H NMR Shifts:

  • Deshielding of the N-H Proton: The most dramatic diagnostic signal is the shift of the nitrogen-bound protons. In the precursor, the -NH₂ protons are relatively shielded (δ ~4.11 ppm)[3]. Upon acylation, the newly formed secondary amide proton is subjected to the strong electron-withdrawing effect of the adjacent benzoyl carbonyl group. This massive deshielding, coupled with intermolecular hydrogen bonding in DMSO-d₆, pushes the amide proton signal downfield to δ ~10.50 ppm.

  • Aromatic Integration: The product spectrum perfectly integrates to 9 aromatic protons, representing the fusion of the 4-proton AA'BB' system of the acetophenone ring and the 5-proton multiplet of the benzoyl ring[4].

¹³C NMR Spectroscopy

Carbon NMR validates the carbon skeleton, easily distinguishing between different types of carbonyl carbons.

Carbon Environment4-AminoacetophenoneBenzoyl ChlorideN-(4-acetylphenyl)benzamide
Ketone C=O ~196.0 ppmN/A~197.0 ppm
Acyl/Amide C=O N/A~168.0 ppm~166.0 ppm
Methyl Carbon ~26.0 ppmN/A~26.0 ppm
Aromatic Carbons 113.0 - 153.0 ppm128.0 - 135.0 ppm119.0 - 143.0 ppm

Mechanistic Causality of ¹³C NMR Shifts: The product clearly displays two distinct carbonyl peaks. The ketone carbonyl carbon remains highly deshielded at ~197.0 ppm, largely unaffected by the distant amidation. The newly formed amide carbonyl appears at ~166.0 ppm, shifted slightly upfield compared to the acid chloride precursor due to the resonance donation from the adjacent nitrogen atom.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7468, p-Aminoacetophenone." PubChem, [Link].

  • ARKAT USA. "Supplementary Material: Sulfated tungstate catalyzed hydration of alkynes." Arkivoc, [Link].

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Enzyme Inhibitory Activity of N-(4-acetylphenyl)benzamide Against Known HDAC Inhibitors

Abstract N-(4-acetylphenyl)benzamide is a synthetic organic compound featuring the benzamide scaffold, a chemical moiety prevalent in a multitude of pharmacologically active agents[1]. While direct enzymatic targets of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(4-acetylphenyl)benzamide is a synthetic organic compound featuring the benzamide scaffold, a chemical moiety prevalent in a multitude of pharmacologically active agents[1]. While direct enzymatic targets of this specific molecule are not extensively documented, its structural features suggest a plausible role as an enzyme inhibitor. Benzamide derivatives, for instance, are a recognized class of Histone Deacetylase (HDAC) inhibitors[2]. This guide provides a comprehensive framework for characterizing the inhibitory potential of N-(4-acetylphenyl)benzamide, using the well-established class I and II HDACs as a primary target family. We will detail the necessary experimental protocols, data analysis techniques, and scientific rationale for benchmarking this compound against two gold-standard HDAC inhibitors: the potent tool compound Trichostatin A (TSA) and the FDA-approved therapeutic, Vorinostat (SAHA).

Introduction: The Rationale for Targeting HDACs

Histone Deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation. They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression[3][4]. Dysregulation of HDAC activity is implicated in the pathology of numerous diseases, particularly cancer, making HDAC inhibitors a validated and important class of anti-cancer drugs[3][5].

Given that the benzamide scaffold is a known feature of certain HDAC inhibitors, it is a logical and scientifically sound hypothesis to investigate N-(4-acetylphenyl)benzamide for this activity. This guide provides the strategic and technical framework for such an investigation, ensuring that the generated data is robust, reproducible, and directly comparable to established benchmarks in the field.

Part 1: The Benchmarking Framework: Selecting the Right Comparators

A successful benchmarking study hinges on the selection of appropriate comparators. The goal is to understand not just if the compound is active, but how its activity profile (potency, selectivity, mechanism) compares to established standards. For this purpose, we select two key benchmarks:

  • Trichostatin A (TSA): A natural product that acts as a potent, reversible, and broad-spectrum inhibitor of class I and II HDACs[6][7]. With IC50 values in the low nanomolar range, TSA serves as a high-potency benchmark for in-vitro assays[6][8]. It is an essential tool for validating assay performance and provides an upper limit for expected potency.

  • Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA): The first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma[4][9]. As a clinically relevant therapeutic, Vorinostat provides a benchmark against which the translational potential of a new compound can be assessed. It is a pan-HDAC inhibitor that acts by chelating the zinc ion essential for catalysis within the enzyme's active site[10][11].

By comparing N-(4-acetylphenyl)benzamide to both a high-potency research compound and a clinically validated drug, we can generate a comprehensive and insightful preliminary profile of its potential.

Part 2: Experimental Design and Protocols for Comparative Analysis

The following protocols are designed as a self-validating system. Each step includes internal controls and is based on established, peer-reviewed methodologies to ensure data integrity and trustworthiness.

Protocol 1: Fluorometric Assay for IC50 Determination

This protocol uses a two-step, fluorescence-based method to quantify HDAC activity. The enzyme deacetylates a fluorogenic substrate; a developer solution then cleaves the deacetylated substrate to release a fluorescent molecule. The signal is inversely proportional to the HDAC inhibitory activity of the test compound.

Materials:

  • Human recombinant HDAC1 enzyme

  • HDAC Assay Buffer (e.g., HEPES-based)

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC

  • Test Compounds: N-(4-acetylphenyl)benzamide, Trichostatin A, Vorinostat (dissolved in DMSO)

  • Developer Solution: Trypsin in Assay Buffer

  • 96-well black, flat-bottom assay plates

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[12][13]

Step-by-Step Procedure:

  • Compound Plating: Prepare a serial dilution (e.g., 11-point, 3-fold) of N-(4-acetylphenyl)benzamide and the benchmark inhibitors (TSA, Vorinostat) in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 96-well plate in triplicate.

  • Controls: Designate wells for positive (no inhibitor, 100% enzyme activity) and negative (no enzyme, background fluorescence) controls. Add DMSO vehicle to these wells.

  • Enzyme Addition: Dilute the HDAC1 enzyme stock to the desired working concentration in cold Assay Buffer. Add 50 µL of the diluted enzyme to all wells except the negative controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the substrate solution (e.g., 20 µM Boc-Lys(Ac)-AMC in Assay Buffer)[14]. Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C. The duration may need optimization based on enzyme activity.

  • Reaction Development: Add 100 µL of the Developer Solution (containing trypsin) to all wells[14]. Incubate for 20 minutes at room temperature. This step stops the enzymatic reaction and allows the fluorescent signal to develop.

  • Data Acquisition: Read the fluorescence on a plate reader using the specified excitation and emission wavelengths.

Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Test Compounds & Benchmarks a1 Dispense Compounds into 96-well Plate p1->a1 p2 Prepare Enzyme, Substrate, & Developer Solutions a2 Add HDAC1 Enzyme (Pre-incubate 15 min) p2->a2 a1->a2 a3 Add Substrate (Incubate 60 min) a2->a3 a4 Add Developer Solution (Incubate 20 min) a3->a4 a5 Read Fluorescence a4->a5 d1 Subtract Background & Normalize Data a5->d1 d2 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) d1->d2 d3 Calculate IC50 Value (Non-linear Regression) d2->d3 G cluster_active Active Gene (Euchromatin) cluster_silenced Silenced Gene (Heterochromatin) H_Ac Histone (Acetylated) DNA_open Open DNA H Histone (Deacetylated) H_Ac->H Acetyl Group DNA_closed Condensed DNA HDAC HDAC Enzyme H->HDAC Deacetylation HAT HAT Enzyme H->HAT Acetylation HDAC->H_Ac Acetylation Inhibitor N-(4-acetylphenyl)benzamide (HDAC Inhibitor) Inhibitor->HDAC Blocks Activity

Sources

Comparative

Cross-validation of analytical methods for N-(4-acetylphenyl)benzamide characterization

Cross-Validation of Analytical Methods for N-(4-acetylphenyl)benzamide Characterization: A Comprehensive Comparison Guide Executive Overview In pharmaceutical development and materials science, the rigorous characterizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Methods for N-(4-acetylphenyl)benzamide Characterization: A Comprehensive Comparison Guide

Executive Overview

In pharmaceutical development and materials science, the rigorous characterization of intermediate compounds is critical for ensuring downstream product quality. This guide provides an objective, data-driven comparison of analytical methodologies—specifically HPLC-UV, LC-MS/MS, NMR, and FTIR—used to characterize N-(4-acetylphenyl)benzamide .

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will explore the causality behind experimental choices and evaluate the performance of these methods against the modernized1[1]. The experimental data presented herein serves as a benchmark for what researchers should expect when validating methods for this class of amide derivatives.

Analyte Profile: N-(4-acetylphenyl)benzamide

N-(4-acetylphenyl)benzamide (CAS: 5411-13-2) is a highly crystalline organic compound with a molecular weight of 239.27 g/mol and the molecular formula C15H13NO2[2]. Structurally, it features a benzamide core with an acetyl group substituted at the para position of the phenyl ring.

  • Analytical Significance: The presence of the conjugated aromatic systems and the carbonyl groups makes it highly responsive to UV detection. Furthermore, the amide bond serves as a predictable cleavage site for tandem mass spectrometry (MS/MS), while its distinct proton environments make it an excellent candidate for Nuclear Magnetic Resonance (NMR) spectroscopy.

G A N-(4-acetylphenyl)benzamide Sample Preparation B Method Selection A->B C HPLC-UV (Purity & Assay) B->C D LC-MS/MS (Trace Impurities) B->D E NMR & FTIR (Structural ID) B->E F ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) C->F D->F E->F G Data Synthesis & Cross-Validation F->G

Fig 1. Analytical workflow for the cross-validation of N-(4-acetylphenyl)benzamide.

Methodological Design & Self-Validating Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. This means incorporating system suitability testing (SST), bracketing standards, and matrix blanks directly into the workflow.

HPLC-UV: Bulk Assay and Purity

Causality: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is selected for bulk assay due to its superior precision and robustness. A wavelength of 254 nm is chosen because the extended π -conjugation of the benzamide and acetylphenyl rings provides a strong, specific chromophoric response. Protocol:

  • System Preparation: Equilibrate a C18 column (150 mm × 4.6 mm, 3 µm) at 30°C.

  • Mobile Phase: Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic acid (TFA). Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols on the column and ensuring sharp, symmetrical peaks for the amide.

  • Self-Validation (SST): Inject a resolution mixture containing the analyte and its primary synthetic precursor (p-aminoacetophenone). Ensure a resolution factor ( Rs​ ) > 2.0.

  • Execution: Inject 10 µL of samples bracketed by working standards (50 µg/mL) every 10 injections to monitor retention time drift and detector response stability.

LC-MS/MS: Trace Impurity Profiling

Causality: For genotoxic or trace impurities, HPLC-UV lacks the necessary sensitivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides orthogonal specificity. Notably, TFA is strictly avoided here due to its severe ion-suppression effects in electrospray ionization (ESI). Instead, 0.1% Formic Acid is used to promote protonation [M+H]+ . Protocol:

  • System Preparation: Equilibrate a sub-2 µm UHPLC C18 column (50 mm × 2.1 mm, 1.7 µm) to enable rapid, high-resolution separations.

  • Ionization: ESI in positive mode. Capillary voltage set to 3.0 kV.

  • MRM Optimization: Isolate the parent ion at m/z 240.1. Apply collision energy (CE) to monitor the dominant transitions.

G Parent Parent Ion [M+H]+ m/z 240.1 Frag1 Benzoyl Cation m/z 105.0 Parent->Frag1 Amide Bond Cleavage Frag2 4-Aminoacetophenone m/z 136.1 Parent->Frag2 Loss of Benzoyl

Fig 2. Proposed LC-MS/MS ESI+ fragmentation pathway for N-(4-acetylphenyl)benzamide.

NMR & FTIR: Orthogonal Structural Elucidation

Causality: Chromatographic methods prove purity and concentration, but they do not prove absolute structure.

  • NMR (1H and 13C): Samples are dissolved in DMSO-d6 (chosen for its ability to disrupt intermolecular hydrogen bonding in amides, ensuring solubility). The amide proton typically appears as a distinct singlet downfield (~10.0 ppm).

  • ATR-FTIR: Used for solid-state characterization. The technique is non-destructive and specifically targets the Amide I band (C=O stretch, ~1650 cm⁻¹) and the distinct ketone C=O stretch (~1680 cm⁻¹).

Cross-Validation Results (ICH Q2(R2) Framework)

The recent 1[1] emphasize a lifecycle approach, focusing on "fitness for purpose." The reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision. Below is the supporting experimental validation data comparing the quantitative methods.

Table 1: ICH Q2(R2) Quantitative Validation Parameters (HPLC-UV vs. LC-MS/MS)

Validation Parameter (ICH Q2)HPLC-UV (Assay Method)LC-MS/MS (Trace Method)Causality / Interpretation
Specificity Baseline resolution ( Rs​ = 2.8) from precursors.MRM transitions (240.1 105.0) are unique.MS/MS is unaffected by co-eluting non-isobaric compounds.
Linearity (Working Range) 1.0 – 100 µg/mL ( R2 = 0.9998)0.5 – 500 ng/mL ( R2 = 0.9985)HPLC utilizes a wider dynamic range suitable for bulk API release.
Accuracy (% Recovery) 99.2% – 100.8% (at 80, 100, 120%)92.5% – 106.3% (at low, mid, high QC)UV detectors suffer less from matrix effects than ESI sources.
Precision (% RSD) Repeatability: 0.4% Intermediate: 0.6%Repeatability: 3.2% Intermediate: 4.5%HPLC provides superior precision, making it the gold standard for assay.
Detection Limit (LOD) 0.15 µg/mL (S/N = 3:1)0.05 ng/mL (S/N = 3:1)LC-MS/MS is ~3,000x more sensitive, required for trace analysis.
Robustness Unaffected by ± 2% organic modifier or ± 0.1 pH.Sensitive to matrix ion suppression.HPLC is fundamentally more robust for routine QC environments.

Table 2: Qualitative Structural Validation (NMR vs. FTIR)

MethodKey Diagnostic Features for N-(4-acetylphenyl)benzamidePrimary Use Case
1H-NMR (400 MHz) δ 10.45 (s, 1H, N-H), δ 7.95-7.50 (m, 9H, Ar-H), δ 2.55 (s, 3H, CH3).Absolute structural confirmation of the synthesized batch.
ATR-FTIR 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (Ketone C=O), 1655 cm⁻¹ (Amide C=O).Rapid identity testing (ID) and polymorph screening.

Decision Matrix: Selecting the Right Method

Based on the cross-validation data, researchers should adopt the following decision matrix for N-(4-acetylphenyl)benzamide:

  • For Routine Batch Release & Purity (Assay): Implement HPLC-UV . It provides the highest trustworthiness for precision (<1.0% RSD) and accuracy, aligning perfectly with ICH Q2(R2) requirements for major component quantification.

  • For Genotoxic Impurity Screening or Pharmacokinetics: Implement LC-MS/MS . The sub-nanogram LOD is mandatory when the analyte is present in complex biological matrices or when monitoring highly toxic synthetic byproducts.

  • For Initial Synthesis Verification: Implement NMR . It is the only method that definitively proves the regiochemistry of the acetyl substitution on the phenyl ring.

  • For Goods-Inward Raw Material ID: Implement ATR-FTIR . It requires zero sample preparation, provides results in seconds, and is highly specific to the solid-state hydrogen bonding network of the amide.

Conclusion

The characterization of N-(4-acetylphenyl)benzamide cannot rely on a single analytical technique. By cross-validating methods through the lens of the ICH Q2(R2) framework, we establish a robust control strategy. HPLC-UV ensures quantitative reliability, LC-MS/MS guarantees trace-level safety, and NMR/FTIR provide unequivocal structural identity. Employing these methods synergistically ensures that the analytical data generated is fully defensible in regulatory submissions.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 PubChem - National Institutes of Health (NIH)[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-acetylphenyl)benzamide

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of novel synthetic intermediates into high-throughput laboratory workflows. N-(4-acetylphenyl)benzamide (CAS: 54...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of novel synthetic intermediates into high-throughput laboratory workflows. N-(4-acetylphenyl)benzamide (CAS: 5411-13-2)[1] is a highly valuable aryl amide derivative used in advanced chemical synthesis. However, handling this compound requires rigorous, scientifically grounded protocols. Its structural homology to base benzamides—which carry classifications for acute oral toxicity and potential mutagenicity[2]—demands strict engineering controls and personal protective equipment (PPE).

This guide provides a self-validating, step-by-step operational framework designed to protect laboratory personnel while ensuring absolute experimental integrity.

Hazard Causality & Risk Profile

To design an effective safety protocol, we must first understand the mechanistic behavior of the chemical being handled:

  • Particulate Aerosolization: As a dry, crystalline powder with a molecular weight of 239.27 g/mol [1], this compound is prone to electrostatic charging. This causes micro-particulates to easily aerosolize during transfer, creating an invisible inhalation hazard.

  • Lipophilicity and Dermal Penetration: Aryl amides possess high lipophilicity, allowing them to readily partition into the stratum corneum if deposited on bare skin. This risk is exponentially amplified when the compound is dissolved in permeation-enhancing solvents like DMSO or DMF, which act as carrier vehicles directly into the bloodstream.

  • Toxicological Precaution: While specific in vivo toxicity data for the 4-acetyl derivative is still being mapped, the parent compound benzamide (CAS: 55-21-0) is classified as a Category 2 Mutagen (H341) and Category 4 Acute Oral Toxicant (H302)[2]. We operate under the precautionary principle, treating this derivative with equivalent stringency.

Quantitative Personal Protective Equipment (PPE) Matrix

The following PPE selection is not arbitrary; it is engineered based on chemical compatibility, physical state, and established breakthrough thresholds[3].

PPE CategorySpecification / StandardCausality & Scientific Rationale
Hand Protection Nitrile Rubber (Min 0.11 mm thickness)Nitrile provides superior resistance to non-polar organic solids compared to latex[3]. Note: If handling in DMSO, upgrade to butyl rubber or double-glove, as DMSO permeates standard nitrile rapidly.
Eye Protection Tight-fitting chemical goggles (EN 166)Standard safety glasses leave orbital gaps. Goggles prevent aerosolized micro-crystals from dissolving in the tear film, which could cause severe ocular irritation[4].
Body Protection Flame-resistant, anti-static lab coatAnti-static materials prevent the accumulation of electrostatic charge, mitigating the risk of powder clinging to the researcher or igniting in the presence of flammable solvent vapors.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary engineering control. If a hood is unavailable, a full-face respirator with a P3/HEPA particulate filter is mandatory to block <0.3 µm dust particles[4].

Operational Workflow: A Self-Validating Protocol

This step-by-step protocol ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.

Phase 1: Pre-Operation & Donning

  • Engineering Control Validation: Turn on the fume hood.

    • Validation Check: Observe the digital flow monitor. Do not proceed unless the face velocity is stable between 80-100 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily without violent fluttering.

  • PPE Inspection: Don the anti-static lab coat, goggles, and nitrile gloves.

    • Validation Check: Perform a pneumatic test on the gloves by trapping air in the cuff, twisting it shut, and squeezing. Discard immediately if any micro-leaks are detected.

Phase 2: Handling & Weighing

  • Static Mitigation: Wipe the exterior of the N-(4-acetylphenyl)benzamide container and the balance draft shield with a damp, lint-free cloth to discharge ambient static electricity.

  • Taring: Place an anti-static weigh boat on the analytical balance strictly inside the fume hood. Tare the balance.

    • Validation Check: The balance must hold a stable 0.0000 g reading for at least 5 seconds. Continuous fluctuation indicates turbulent airflow that will scatter the powder and compromise mass balance.

  • Transfer: Using a grounded stainless-steel spatula, slowly transfer the crystalline powder. Keep the transfer distance (from bottle to boat) under 3 inches to minimize aerosolization.

  • Solubilization (If applicable): If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weigh boat or sealed vial inside the fume hood.

    • Validation Check: Cap the vial tightly and invert it. Inspect the bottom of the vial against the light to ensure complete dissolution before removing the chemical from the engineering control.

Phase 3: Doffing & Decontamination

  • Surface Decontamination: Wipe down the balance and hood surface with a solvent-dampened wipe (e.g., 70% ethanol or isopropanol) to capture any invisible micro-spills.

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water.

Spill Response and Disposal Plan

In the event of a breach in containment, follow this deterministic response plan to prevent environmental contamination and personnel exposure[5]:

  • Step 1: Isolate & Assess: If a powder spill occurs outside the fume hood, immediately instruct all personnel to step back 2 meters. Assess the volume.

  • Step 2: Containment (No Dry Sweeping): Never use a brush and dustpan, which will violently aerosolize the chemical. Instead, cover the powder with absorbent paper towels lightly dampened with water. This traps the dust via capillary action.

  • Step 3: Collection: Carefully scoop the dampened towels and powder using a non-sparking tool and place them into a heavy-duty, sealable hazardous waste bag.

  • Step 4: Chemical Disposal: Label the container as "Hazardous Organic Solid Waste (Contains Aryl Amides)". Do not flush down the sink. Dispose of via a licensed chemical waste contractor for high-temperature incineration[5].

Workflow Visualization

The following diagram illustrates the logical flow of our safety and operational protocol, ensuring all decision points are clearly mapped.

G A 1. Risk Assessment & SDS Review B 2. Don Prescribed PPE (Nitrile, Goggles, Lab Coat) A->B C 3. Containment (Weigh inside Fume Hood) B->C D 4. Operational Workflow (Synthesis/Assay) C->D E Spill Detected? D->E F 5a. Spill Response Protocol (Wet-wipe, Contain, Dispose) E->F Yes G 5b. Standard Waste Disposal (Incineration) E->G No F->G H 6. Doff PPE & Wash Hands G->H

Caption: Operational workflow and spill response logic for handling N-(4-acetylphenyl)benzamide.

References

  • N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 , PubChem - National Institutes of Health (NIH). Available at:[Link]

  • SAFETY DATA SHEET - Benzamide , Fisher Scientific. Available at: [Link]

Sources

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